PXS-5505
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-fluoro-4-quinolin-8-ylsulfonylbut-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12/h1-6,8H,7,9,15H2/b11-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXXLGDTPFPYRH-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)C/C(=C/CN)/F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2409963-83-1 | |
| Record name | PXS-5505 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2409963831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PXS-5505 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO94E28WYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PXS-5505: A Pan-Lysyl Oxidase Inhibitor for the Treatment of Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key enzymatic family implicated in the progression of fibrosis is the lysyl oxidase (LOX) family, which catalyzes the cross-linking of collagen and elastin, the primary structural proteins of the ECM. PXS-5505 is a novel, orally bioavailable small molecule that acts as a potent, irreversible pan-LOX inhibitor, targeting all five members of the LOX family. This technical guide provides a comprehensive overview of the mechanism of action of this compound in fibrosis, summarizing key preclinical and clinical data, and detailing the experimental protocols used to evaluate its efficacy.
Introduction to Lysyl Oxidases and Their Role in Fibrosis
The lysyl oxidase (LOX) family of copper-dependent amine oxidases comprises five homologous enzymes: LOX and LOX-like 1 through 4 (LOXL1-4). These enzymes play a crucial role in the biogenesis of connective tissue by catalyzing the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors. This process results in the formation of highly reactive aldehyde residues, which spontaneously condense to form covalent cross-links, stabilizing the ECM and contributing to its tensile strength.
In fibrotic diseases, the expression and activity of LOX family members are often upregulated. This leads to excessive collagen and elastin cross-linking, resulting in the stiffening and scarring of tissues, which impairs organ function.[1][2][3] Consequently, the inhibition of LOX enzymes has emerged as a promising therapeutic strategy to halt or even reverse the progression of fibrosis in various organs.
This compound: A Potent Pan-Lysyl Oxidase Inhibitor
This compound is a first-in-class, irreversible inhibitor of all five LOX family enzymes.[4] Its pan-LOX inhibitory activity is critical, as different LOX isoforms may be upregulated in different fibrotic conditions and tissues.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of the enzymatic activity of the LOX family.[4] By blocking the function of these enzymes, this compound prevents the cross-linking of collagen and elastin fibers. This reduction in ECM cross-linking disrupts the formation of the dense, stiff fibrotic matrix, thereby ameliorating the pathological progression of fibrosis. Preclinical studies have demonstrated that this mechanism leads to a "normalization" of the tumor microenvironment in cancer models by reducing fibrosis and decreasing tumor stiffness.
Below is a diagram illustrating the signaling pathway of fibrosis and the point of intervention for this compound.
Inhibitory Activity
This compound demonstrates potent inhibitory activity against all five members of the lysyl oxidase family, with IC50 values in the sub-micromolar range. The selectivity for LOX enzymes over other human oxidases is high, indicating a favorable safety profile.
| Enzyme Target | IC50 (µM) |
| Fibroblast LOX | 0.493 |
| Recombinant Human LOXL1 | 0.159 |
| Recombinant Human LOXL2 | 0.57 |
| Recombinant Human LOXL3 | 0.18 |
| Recombinant Human LOXL4 | 0.19 |
| Other Human Oxidases (DAO, VAP-1, MAO-A, MAO-B) | >30 |
Preclinical Efficacy in Models of Fibrosis
This compound has demonstrated significant anti-fibrotic efficacy in a wide range of preclinical animal models, targeting fibrosis in multiple organs.
Skin Fibrosis
In a bleomycin-induced model of systemic sclerosis in mice, oral administration of this compound (15 mg/kg daily) resulted in a significant amelioration of skin fibrosis.
| Parameter | Vehicle Control | This compound (15 mg/kg) | % Reduction |
| Dermal Thickness (fold change vs. normal) | ~1.5 | Significantly reduced | Not specified |
| α-SMA Expression | Strongly induced | Significantly reduced | Not specified |
| LOX Expression (fold change vs. normal) | ~2 | Significantly ameliorated | Not specified |
Pulmonary Fibrosis
In a bleomycin-induced mouse model of pulmonary fibrosis, this compound treatment led to a reduction in lung fibrosis.
| Parameter | Bleomycin + Vehicle | Bleomycin + this compound | % Reduction |
| Lung Fibrosis (Ashcroft score) | Significantly elevated | Ameliorated | Not specified |
| Gross Lung Weight | Elevated | Significantly lowered | Not specified |
Cardiac Fibrosis
In a rat model of ischemia-reperfusion induced myocardial injury, this compound (15 mg/kg orally) demonstrated cardioprotective effects by reducing fibrosis.
| Parameter | Ischemia-Reperfusion + Vehicle | Ischemia-Reperfusion + this compound | % Reduction |
| Collagen Deposition in Left Ventricle | Increased | ~50% reduction | ~50% |
| LOXL1 mRNA Expression (fold change vs. sham) | 1.8 | Not specified | Not specified |
| LOXL2 mRNA Expression (fold change vs. sham) | 2 | Not specified | Not specified |
Kidney and Liver Fibrosis
This compound also showed efficacy in models of kidney and liver fibrosis.
| Model | Organ | Efficacy of this compound |
| Unilateral Ureteral Obstruction (UUO) | Kidney | Reduced fibrotic extent |
| Carbon Tetrachloride (CCl4)-induced Fibrosis | Liver | Reduced fibrotic extent |
Clinical Development in Myelofibrosis
This compound has undergone clinical evaluation in patients with myelofibrosis, a bone marrow cancer characterized by extensive fibrosis that impairs hematopoiesis. The Phase 1/2a clinical trial (NCT04676529) assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.
Clinical Trial Design and Results
The multicenter, open-label trial included a dose-escalation phase (DEP) and a cohort expansion phase (CEP). The highest dose tested and selected for the CEP was 200 mg administered twice daily (BID).
| Parameter | Result |
| Dose | 200 mg BID |
| Target Engagement | >90% inhibition of plasma LOX and LOXL2 at trough levels |
| Safety and Tolerability | Well-tolerated with the majority of adverse events being Grade 1-2 and not related to treatment |
| Efficacy (preliminary) | |
| Bone Marrow Collagen Fibrosis | 42% of patients showed improvement by 1 grade |
| Symptom Score (TSS) | 62% of patients had a ≥20% reduction; 15% had a ≥50% reduction |
| Hematological Parameters | Stable or improved blood counts |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-fibrotic efficacy of this compound in a preclinical model.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.
-
Animals: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 3 mg/kg) is administered to induce lung injury and subsequent fibrosis. Alternatively, bleomycin can be administered systemically via osmotic pumps (e.g., 100 mg/kg over 7 days).
-
This compound Administration: this compound is typically administered orally, for example, by daily gavage at a dose of 15 mg/kg. Treatment can be initiated either prophylactically or therapeutically after the establishment of fibrosis.
-
Assessment of Fibrosis:
-
Histopathology: Lung tissue sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.
-
Biochemical Analysis: Lung collagen content can be measured using a Sircol Collagen Assay, which quantifies hydroxyproline levels.
-
Bronchoalveolar Lavage (BAL): Analysis of BAL fluid for total and differential cell counts, as well as total protein concentration, provides an indication of inflammation.
-
Assessment of Bone Marrow Fibrosis in Clinical Trials
In the clinical trial for myelofibrosis, the primary method for assessing changes in bone marrow fibrosis is through bone marrow biopsies.
-
Procedure: Bone marrow aspirates and trephine biopsies are obtained from patients at baseline and at specified time points during the treatment period (e.g., 24 weeks).
-
Analysis:
-
Histological Staining: Biopsy samples are stained with silver impregnation for reticulin fibrosis and Masson's trichrome for collagen fibrosis.
-
Grading: The degree of fibrosis is graded according to established criteria, such as the European Myelofibrosis Network (EUMNET) consensus grading system. This allows for a semi-quantitative assessment of changes in fibrosis severity over time.
-
IWG-MRT Criteria: Response rates are often defined by the International Working Group for Myeloproliferative Neoplasms Research and Treatment (IWG-MRT) criteria.
-
Conclusion
This compound is a promising anti-fibrotic agent with a well-defined mechanism of action as a pan-lysyl oxidase inhibitor. Extensive preclinical data across multiple organ systems have demonstrated its potent anti-fibrotic effects. Furthermore, early clinical data in myelofibrosis patients have shown that this compound is well-tolerated and exhibits encouraging signs of clinical activity, including a reduction in bone marrow fibrosis. The ongoing and future clinical development of this compound holds the potential to provide a novel and effective therapeutic option for patients suffering from a range of debilitating fibrotic diseases.
References
- 1. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 3. Pan-Lysyl Oxidase Inhibitor this compound Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
The Core Target of PXS-5505: A Pan-Lysyl Oxidase Inhibitor for Fibrotic Diseases and Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-5505 is a novel, orally bioavailable, and potent small molecule inhibitor that targets the entire lysyl oxidase (LOX) family of enzymes. This family, comprising five isoforms (LOX and LOXL1-4), plays a critical role in the cross-linking of collagen and elastin, fundamental processes in the formation and stabilization of the extracellular matrix (ECM). In pathological conditions such as fibrosis and cancer, the dysregulation of LOX activity leads to excessive ECM deposition, increased tissue stiffness, and the creation of a pro-tumorigenic microenvironment. This compound acts as an irreversible, mechanism-based inhibitor, effectively blocking the catalytic activity of all LOX isoforms. This mode of action leads to a reduction in collagen cross-linking, thereby ameliorating fibrosis and disrupting the supportive stromal architecture of tumors. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the preclinical and clinical evidence supporting its therapeutic potential.
The Lysyl Oxidase Family: The Molecular Target of this compound
The primary molecular target of this compound is the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[1] This enzyme family is responsible for the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[2] The LOX family consists of five members: LOX and lysyl oxidase-like 1 through 4 (LOXL1, LOXL2, LOXL3, and LOXL4).[3]
These enzymes catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors. This process generates highly reactive aldehyde residues that spontaneously condense to form covalent cross-links, which are crucial for the tensile strength and elasticity of connective tissues. While essential for normal tissue development and repair, aberrant LOX activity is a key driver in the pathogenesis of fibrotic diseases and cancer.[2]
In fibrotic conditions such as myelofibrosis, and in the tumor microenvironment of solid cancers like pancreatic cancer, the expression and activity of LOX family members are significantly upregulated.[4] This leads to excessive collagen deposition and cross-linking, resulting in tissue stiffening, organ dysfunction, and the formation of a dense, desmoplastic stroma that can promote tumor growth and impede the delivery of therapeutic agents.
Mechanism of Action of this compound
This compound is a first-in-class, irreversible pan-LOX inhibitor. Its mechanism of action involves binding to the highly conserved active site of all five LOX family enzymes. The proposed mechanism involves the formation of a covalent bond with the lysyl-tyrosyl-quinone (LTQ) cofactor, a unique feature of the LOX active site, leading to the irreversible inactivation of the enzyme. By inhibiting all LOX isoforms, this compound effectively prevents the initial step of collagen and elastin cross-linking, thereby reducing the abnormal accumulation and stiffening of the ECM. This broad-spectrum inhibition is thought to be more effective than targeting a single LOX isoform, as it may prevent compensatory mechanisms by other family members.
Signaling Pathways and Cellular Processes Modulated by this compound
The inhibition of the LOX family by this compound has significant downstream effects on cellular signaling and the tissue microenvironment.
Anti-Fibrotic Signaling Cascade
In fibrotic diseases like myelofibrosis, this compound's inhibition of LOX enzymes directly reduces the cross-linking of collagen fibers in the bone marrow. This leads to a decrease in bone marrow fibrosis, a hallmark of the disease. By normalizing the bone marrow microenvironment, this compound may help to restore normal hematopoiesis.
Caption: this compound Anti-Fibrotic Mechanism of Action.
Modulation of the Tumor Microenvironment
In the context of solid tumors such as pancreatic cancer, the effects of this compound extend beyond simple ECM remodeling. By reducing the density and stiffness of the desmoplastic stroma, this compound can "normalize" the tumor microenvironment. This has several important consequences:
-
Increased Chemotherapy Penetration: A less dense stroma allows for better perfusion of blood vessels and increased delivery of cytotoxic agents to the tumor cells.
-
Reduced Tumor Stiffness: Decreased tissue stiffness can alter the mechanical cues that drive cancer cell proliferation and invasion.
-
Modulation of Cancer Cell Behavior: By altering the tumor stroma, this compound can reduce cancer cell invasion and metastasis.
Caption: this compound's Impact on the Tumor Microenvironment.
Quantitative Data
In Vitro Potency
| Target | IC50 (µM) |
| Fibroblast LOX | 0.493 |
| rhLOXL1 | 0.159 |
| rhLOXL2 | 0.57 |
| rhLOXL3 | 0.18 |
| rhLOXL4 | 0.19 |
| rh: recombinant human |
Preclinical Efficacy in Pancreatic Cancer (Mouse Model)
| Treatment Group | Median Survival Increase vs. Chemotherapy Alone | Reduction in Metastasis vs. Chemotherapy Alone |
| This compound + Chemotherapy | 35% | 45% |
Clinical Pharmacodynamics in Myelofibrosis
| Dose | Target Inhibition (LOX and LOXL2) |
| 200 mg BID | >90% |
Clinical Outcomes in Myelofibrosis (Phase 1/2a)
| Outcome | Result |
| Reduction in Bone Marrow Collagen Fibrosis | Observed in 5 out of 10 patients at 12 or 24 weeks |
| Stable/Improved Platelet Counts | Observed in 8 out of 11 patients over 24 weeks |
| Stable/Improved Hemoglobin Counts | Observed in 7 out of 11 patients over 24 weeks |
Experimental Protocols
Lysyl Oxidase Activity Assay (Amplex Red-Based)
This protocol is a representative method for determining LOX activity, similar to assays used in the preclinical evaluation of this compound.
Principle: The oxidative deamination of a substrate by LOX produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with Amplex Red to produce the highly fluorescent resorufin, which can be quantified.
Materials:
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.8)
-
LOX substrate (e.g., a synthetic peptide or purified collagen)
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 530-560/590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Amplex Red in DMSO.
-
Prepare a working solution of HRP in Assay Buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Reaction:
-
In a 96-well plate, add the test sample (e.g., cell lysate, purified enzyme) and the LOX substrate.
-
Add varying concentrations of this compound to the appropriate wells.
-
Initiate the reaction by adding a mixture of Amplex Red and HRP.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Caption: Workflow for a Lysyl Oxidase Activity Assay.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is a widely used preclinical model to evaluate anti-fibrotic therapies.
Principle: Intratracheal administration of the chemotherapeutic agent bleomycin induces lung injury and inflammation, leading to the development of pulmonary fibrosis that mimics aspects of human idiopathic pulmonary fibrosis.
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Mice (e.g., C57BL/6 strain)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Animal Acclimatization:
-
House mice in a controlled environment for at least one week prior to the experiment.
-
-
Bleomycin Administration:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin dissolved in sterile saline. Control animals receive saline only.
-
-
Treatment with this compound:
-
Administer this compound orally (e.g., by gavage or in medicated feed) daily, starting on a predetermined day post-bleomycin instillation.
-
-
Monitoring:
-
Monitor the animals for signs of distress and body weight changes.
-
-
Endpoint Analysis (e.g., at day 14 or 21):
-
Euthanize the mice and collect lung tissue.
-
Assess the extent of fibrosis by:
-
Histology: Staining with Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: Quantify the total collagen content in the lung tissue.
-
Gene Expression Analysis: Measure the mRNA levels of fibrotic markers (e.g., Col1a1, Acta2).
-
-
3D Organotypic Invasion Assay (Pancreatic Cancer)
This assay models the invasion of cancer cells into a surrounding matrix, a key step in metastasis.
Principle: Cancer cell spheroids are embedded in a 3D collagen matrix, and their invasion into the matrix is monitored over time.
Materials:
-
Pancreatic cancer cell lines
-
Collagen I
-
Cell culture medium
-
This compound
-
Microscopy imaging system
Procedure:
-
Spheroid Formation:
-
Grow pancreatic cancer cells as 3D spheroids.
-
-
Matrix Embedding:
-
Embed the spheroids in a collagen I gel in a multi-well plate.
-
-
Treatment:
-
Add cell culture medium containing different concentrations of this compound to the wells.
-
-
Invasion Monitoring:
-
Image the spheroids at regular intervals (e.g., every 24 hours) using a microscope.
-
-
Quantification:
-
Measure the area of invasion from the edge of the spheroid into the collagen matrix.
-
Conclusion
This compound is a potent, pan-LOX inhibitor with a well-defined mechanism of action that addresses the fundamental role of collagen and elastin cross-linking in the pathophysiology of fibrotic diseases and cancer. By targeting the entire lysyl oxidase family, this compound effectively reduces tissue fibrosis and remodels the tumor microenvironment to enhance the efficacy of chemotherapy. The robust preclinical data and promising early clinical findings in myelofibrosis underscore the significant therapeutic potential of this first-in-class agent. Further clinical investigation is warranted to fully elucidate the role of this compound in treating a range of fibrotic and oncologic conditions.
References
PXS-5505: A Technical Overview of its Pan-Lysyl Oxidase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-5505 is a novel, orally bioavailable, small-molecule inhibitor that demonstrates potent and irreversible pan-lysyl oxidase (LOX) inhibitory activity. The lysyl oxidase family of enzymes, comprising five members (LOX and LOXL1-4), are copper-dependent amine oxidases crucial for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] Aberrant LOX activity is implicated in the pathogenesis of various fibrotic diseases and cancer by promoting the stiffening and desmoplasia of tissue.[2][3] this compound's mechanism of action, which involves the irreversible inhibition of all LOX family members, presents a promising therapeutic strategy for conditions characterized by excessive fibrosis, such as myelofibrosis and certain solid tumors.[4]
Core Mechanism of Action
This compound acts as a first-in-class irreversible inhibitor of the entire lysyl oxidase family. Its proposed mechanism involves binding to the highly conserved lysyl tyrosyl quinone (LTQ) cofactor in the active site of the LOX enzymes. This interaction is hypothesized to form a Schiff base, which then undergoes oxidation and substitution, leading to a covalently bound enzyme-inhibitor complex. This irreversible binding results in a complete loss of enzymatic activity, which can only be restored through the de novo synthesis of the LOX enzymes.
Quantitative Inhibitory Activity
This compound exhibits potent inhibitory activity against all members of the lysyl oxidase family. The following table summarizes the available quantitative data on its inhibitory concentrations.
| Target Enzyme | IC50 (µM) | Cell/System | Reference |
| Fibroblast LOX | 0.493 | --- | |
| Recombinant Human LOXL1 | 0.159 | --- | |
| Recombinant Human LOXL2 | 0.57 | --- | |
| Recombinant Human LOXL3 | 0.18 | --- | |
| Recombinant Human LOXL4 | 0.19 | --- | |
| Pan-LOX | 0.2 - 2 | --- |
In Vivo Pharmacodynamics and Efficacy
Clinical and preclinical studies have demonstrated robust target engagement and anti-fibrotic efficacy of this compound.
| Study Type | Model/Patient Population | Key Findings | Reference |
| Phase 1/2a Clinical Trial | Myelofibrosis Patients | >90% inhibition of plasma LOX and LOXL2 at 200 mg BID. Reduction in bone marrow collagen fibrosis in 42% of patients. | |
| Preclinical Study | Rodent Models of Systemic Sclerosis | Reduced dermal thickness, α-smooth muscle actin, and normalized collagen/elastin crosslink formation in skin and lung. | |
| Preclinical Study | Pancreatic Cancer Mouse Models | Increased survival by 35% and reduced metastasis by 45% when combined with chemotherapy. Reduced collagen deposition and tumor stiffness. | |
| Phase 1 Clinical Trial | Healthy Volunteers | Single doses of 200 or 300 mg achieved complete inhibition of plasma LOX. Multiple daily doses of 100-200 mg resulted in 60-70% inhibition of plasma LOX at 12 hours. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by lysyl oxidase and the proposed mechanism of action of this compound, as well as a typical experimental workflow for evaluating its anti-fibrotic effects.
Caption: Lysyl Oxidase Signaling Pathway and this compound Inhibition.
Caption: Mechanism of Irreversible LOX Inhibition by this compound.
Caption: Preclinical Experimental Workflow for this compound.
Experimental Protocols
While detailed, step-by-step laboratory protocols are proprietary and not fully disclosed in publications, the methodologies can be summarized based on the available literature.
Lysyl Oxidase Activity Assay
A common method to assess LOX activity in tissues involves a fluorescence-based assay.
-
Tissue Homogenization: Skin or other relevant tissues are homogenized in a suitable buffer.
-
Substrate Addition: A LOX substrate, such as Amplex Red, is added to the homogenate. In the presence of active LOX, hydrogen peroxide is produced.
-
Detection: Horseradish peroxidase is used to catalyze the reaction between hydrogen peroxide and the substrate, generating a fluorescent product (e.g., resorufin).
-
Measurement: Fluorescence is measured over time at specific excitation and emission wavelengths (e.g., 544 nm and 590 nm, respectively) at 37°C.
-
Inhibition Control: A known pan-LOX inhibitor, such as β-aminopropionitrile (BAPN), is used to determine the background signal and confirm that the measured activity is specific to lysyl oxidases.
-
Data Analysis: The rate of fluorescence increase is proportional to the LOX activity in the sample.
Collagen and Elastin Cross-link Analysis
This analysis is crucial for determining the direct pharmacodynamic effect of this compound.
-
Tissue Hydrolysis: Lung or other fibrotic tissues are hydrolyzed to break down proteins into their constituent amino acids and cross-linking molecules.
-
Chromatography: The hydrolysate is analyzed using high-performance liquid chromatography (HPLC) or a similar chromatographic technique.
-
Quantification: The levels of specific collagen cross-links (e.g., pyridinoline, deoxypyridinoline) and elastin cross-links (desmosine, isodesmosine) are quantified.
-
Normalization: The cross-link levels are often normalized to the total collagen content, which can be determined by measuring hydroxyproline levels.
Bleomycin-Induced Fibrosis Model
This is a widely used preclinical model to evaluate anti-fibrotic therapies.
-
Animal Model: Typically, C57BL/6 mice are used.
-
Induction of Fibrosis: A single dose of bleomycin is administered, often via oropharyngeal aspiration or intradermal injection, to induce lung or skin fibrosis, respectively.
-
Treatment: this compound or a vehicle control is administered orally, often on a daily basis, starting from the day of bleomycin administration.
-
Endpoint Analysis: After a defined period (e.g., 21 days), animals are euthanized, and tissues are harvested for histological, biochemical, and gene expression analyses as described above.
Conclusion
This compound is a potent, irreversible pan-lysyl oxidase inhibitor with a well-defined mechanism of action. Its ability to effectively block the entire LOX family translates into significant anti-fibrotic effects in a range of preclinical models and promising early clinical data in myelofibrosis. The robust target engagement and favorable safety profile make this compound a strong candidate for further development in the treatment of fibrotic diseases and as an adjunct therapy in oncology to overcome stromal resistance.
References
- 1. Lysyl oxidase promotes renal fibrosis via accelerating collagen cross-link driving by β-arrestin/ERK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancerworld.net [cancerworld.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Pharmaxis announces the publication of positive preclinical data for this compound - Biotech [biotechdispatch.com.au]
PXS-5505 and its Role in Collagen Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PXS-5505 is a novel, orally bioavailable, small-molecule inhibitor that demonstrates potent and irreversible pan-lysyl oxidase (LOX) inhibition. By targeting all five members of the lysyl oxidase family (LOX and LOXL1-4), this compound effectively prevents the enzymatic cross-linking of collagen and elastin, a critical process in the pathogenesis of fibrotic diseases and the desmoplastic stroma of various cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating collagen cross-linking, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts in the fields of fibrosis and oncology.
Introduction to this compound and the Lysyl Oxidase Family
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, leads to tissue stiffening and organ dysfunction. A pivotal step in the maturation and stabilization of the ECM is the covalent cross-linking of collagen and elastin fibers. This process is catalyzed by the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[1][2][3] Elevated expression and activity of LOX enzymes are implicated in a wide range of fibrotic conditions, including myelofibrosis, systemic sclerosis, and idiopathic pulmonary fibrosis, as well as in the formation of a dense, therapy-resistant tumor microenvironment in cancers such as pancreatic cancer.[4][5]
This compound is a first-in-class, orally active pan-LOX inhibitor designed to counteract the pathological effects of excessive collagen and elastin cross-linking. Its ability to inhibit all five LOX isoforms provides a comprehensive approach to disrupting the fibrotic process.
Mechanism of Action: Inhibition of Collagen Cross-Linking
The primary mechanism of action of this compound is the irreversible inhibition of the enzymatic activity of the LOX family. This inhibition prevents the initial step of collagen and elastin cross-linking: the oxidative deamination of lysine and hydroxylysine residues in tropocollagen and tropoelastin. This process is crucial for the formation of reactive aldehyde residues (allysine and hydroxyallysine), which then spontaneously form covalent cross-links, leading to the stabilization and maturation of collagen and elastin fibers. By blocking this enzymatic step, this compound effectively reduces the structural integrity of the fibrotic matrix, making it more susceptible to degradation and remodeling.
Signaling Pathways in Collagen Cross-Linking and this compound Intervention
The expression and activity of LOX enzymes are regulated by various signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway being a central player in fibrosis. TGF-β stimulates fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for excessive ECM production. Myofibroblasts, in turn, secrete large amounts of collagen and upregulate LOX expression, creating a profibrotic feedback loop. This compound intervenes at a critical downstream point in this cascade by directly inhibiting the enzymatic machinery responsible for collagen cross-linking.
Quantitative Data
This compound has demonstrated potent inhibition of all five human lysyl oxidase enzymes. The following tables summarize the key quantitative data from in vitro and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (µM) | Source |
| Fibroblast LOX | 0.493 | |
| Recombinant Human LOXL1 | 0.159 | |
| Recombinant Human LOXL2 | 0.57 | |
| Recombinant Human LOXL3 | 0.18 | |
| Recombinant Human LOXL4 | 0.19 |
Table 2: Clinical Pharmacodynamic Data from Phase I/IIa Myelofibrosis Trial (NCT04676529)
| Parameter | Result | Dose | Source |
| LOX and LOXL2 Inhibition (trough plasma levels) | >90% | 200 mg BID | |
| Reduction in Bone Marrow Collagen Fibrosis | Observed in 5 out of 10 patients | 200 mg BID |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Lysyl Oxidase Activity Assay (Amplex Red-Based)
This fluorometric assay is commonly used to measure the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOX-catalyzed oxidation of a substrate.
Detailed Methodology:
-
Sample Preparation: Prepare the biological sample containing lysyl oxidase. This can include conditioned cell culture medium, tissue homogenates, or purified enzyme preparations.
-
Working Solution Preparation: A working solution is prepared containing a LOX substrate (e.g., a proprietary substrate that releases H₂O₂ upon oxidation), horseradish peroxidase (HRP), and a fluorogenic HRP substrate such as Amplex Red.
-
Reaction Initiation: The sample is mixed with the working solution in a microplate well.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes), protected from light.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm. The increase in fluorescence is proportional to the amount of H₂O₂ produced, and thus to the LOX activity in the sample.
Bleomycin-Induced Skin Fibrosis Mouse Model
This is a widely used preclinical model to induce dermal fibrosis and evaluate the efficacy of anti-fibrotic agents.
Detailed Methodology:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: Bleomycin is administered subcutaneously into the shaved backs of the mice. A common protocol involves injecting 1.0 mg/mL of bleomycin in a volume of 50 µL every other day for 4 weeks.
-
Treatment: this compound is administered orally, typically daily, throughout the course of bleomycin treatment.
-
Assessment of Fibrosis:
-
Histopathology: Skin samples are collected at the end of the study and stained with Hematoxylin and Eosin (H&E) to measure dermal thickness and Masson's Trichrome to visualize and quantify collagen deposition.
-
Collagen Quantification: The total collagen content in skin biopsies is determined using a Sircol Collagen Assay.
-
Myofibroblast Quantification: Immunohistochemistry is performed to detect α-smooth muscle actin (α-SMA), a marker for myofibroblasts.
-
Quantification of Collagen Cross-Links by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the sensitive and specific quantification of both immature and mature collagen cross-links.
Detailed Methodology:
-
Sample Preparation: Tissue samples are hydrolyzed, typically using 6 M HCl at elevated temperatures, to break down the protein into its constituent amino acids and cross-linking molecules.
-
Chromatographic Separation: The hydrolysate is injected into an HPLC system equipped with a reverse-phase C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., n-heptafluorobutyric acid) is used to separate the different cross-linking species, such as pyridinoline (PYD) and deoxypyridinoline (DPD).
-
Detection: The eluted cross-links are detected by their natural fluorescence using a spectrofluorometer.
-
Quantification: The concentration of each cross-link is determined by comparing the peak areas to those of known standards.
3D Organotypic Co-Culture Model of Pancreatic Cancer
This in vitro model recapitulates key aspects of the tumor microenvironment by co-culturing pancreatic cancer cells with cancer-associated fibroblasts (CAFs).
Detailed Methodology:
-
Cell Culture: Pancreatic cancer cell lines and primary CAFs are cultured separately.
-
Co-Culture Seeding: Cancer cells and CAFs are mixed at a defined ratio (e.g., 1:3) and embedded in a basement membrane matrix such as Matrigel.
-
Organoid Formation: The cell-matrix mixture is cultured in a specialized organoid medium, allowing the cells to self-organize into 3D spheroids.
-
Treatment and Analysis: The established organoids are treated with this compound, and various endpoints are assessed, including spheroid size and morphology, cell viability, ECM protein deposition (e.g., collagen), and changes in gene and protein expression.
Conclusion
This compound is a potent, pan-lysyl oxidase inhibitor with a clear mechanism of action centered on the prevention of collagen and elastin cross-linking. This targeted approach has demonstrated significant anti-fibrotic effects in a range of preclinical models and has shown promising early signs of clinical activity and a favorable safety profile in patients with myelofibrosis. The data and methodologies presented in this guide underscore the potential of this compound as a novel therapeutic for a variety of fibrotic diseases and cancers characterized by a dense desmoplastic stroma. Further investigation into the full therapeutic potential of this compound is warranted.
References
- 1. UPLC methodology for identification and quantitation of naturally fluorescent crosslinks in proteins: a study of bone collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-Lysyl Oxidase Inhibitor this compound Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of PXS-5505 in Myelofibrosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by the progressive replacement of bone marrow with fibrous tissue, leading to impaired hematopoiesis and significant morbidity and mortality. A key pathological feature of myelofibrosis is the excessive deposition of extracellular matrix (ECM) proteins, a process heavily reliant on the enzymatic activity of the lysyl oxidase (LOX) family of enzymes. PXS-5505 is a potent, oral, small-molecule, pan-lysyl oxidase inhibitor that has demonstrated significant anti-fibrotic efficacy in preclinical models of myelofibrosis. This technical guide provides an in-depth summary of the preclinical data, experimental protocols, and underlying mechanisms of action of this compound in the context of myelofibrosis.
Mechanism of Action: Targeting the Fibrotic Cascade
This compound exerts its anti-fibrotic effects by irreversibly inhibiting the enzymatic activity of the lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) proteins. These copper-dependent enzymes are critical for the cross-linking of collagen and elastin, the primary structural components of the extracellular matrix. In myelofibrosis, the overexpression of LOX and LOXL enzymes by malignant megakaryocytes and other stromal cells leads to the stiffening and accumulation of fibrotic tissue in the bone marrow. By inhibiting this cross-linking process, this compound aims to prevent the progression of bone marrow fibrosis and potentially reverse existing fibrosis, thereby restoring a more favorable microenvironment for normal hematopoiesis.[1]
The signaling pathway targeted by this compound is central to the pathophysiology of myelofibrosis. Aberrant signaling, often driven by mutations in the JAK-STAT pathway, leads to the overproduction of profibrotic cytokines and growth factors, such as transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF). These factors, in turn, stimulate the expression and activity of LOX enzymes, creating a feed-forward loop that drives progressive fibrosis. This compound intervenes at a critical downstream node of this pathogenic cascade.
Preclinical Efficacy in Murine Models of Myelofibrosis
The anti-fibrotic activity of this compound and its analogs has been evaluated in well-established mouse models of myelofibrosis, including the GATA1low and JAK2V617F models. These models recapitulate key features of human myelofibrosis, including progressive bone marrow fibrosis, splenomegaly, and abnormal megakaryocyte proliferation.
GATA1low Mouse Model
The Gata1low mouse model is characterized by a hypomorphic mutation in the Gata1 gene, leading to impaired megakaryocyte development and subsequent age-dependent development of myelofibrosis.[2][3][4]
-
Animal Model: Male and female GATA1low mice, 15-16 weeks of age.[5]
-
Treatment: A this compound analog, PXS-LOX_1, was administered via intraperitoneal (IP) injection at a dose of 15 mg/kg, four times a week for nine weeks. A vehicle control group was also included.
-
Endpoints:
-
Bone Marrow Fibrosis: Femurs were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with Gomori's silver stain to visualize reticulin fibers. The extent of fibrosis was quantified by measuring the integrated density of the stained fibers.
-
Spleen Weight: Spleens were excised and weighed at the end of the study.
-
Megakaryocyte Count: Bone marrow sections were stained with Hematoxylin and Eosin (H&E), and the number of megakaryocytes per high-power field was counted.
-
| Parameter | Vehicle Control | PXS-LOX_1 Treated | % Reduction | p-value |
| Bone Marrow Reticulin Fibrosis (Integrated Density) | ||||
| Male | 100% (normalized) | 21% | 79% | < 0.05 |
| Female | 131.6% (relative to male vehicle) | 15.8% | 88% | < 0.05 |
| Combined | 100% (normalized) | 12.2% | 87.8% | < 0.001 |
| Spleen Weight (mg) | 305.11 ± 22.4 | 242.25 ± 18 | 20.6% | < 0.05 |
| Bone Marrow Megakaryocytes (per 20x field) | 32.91 ± 0.71 | 24.65 ± 0.6 | 25.1% | < 0.001 |
Data are presented as mean ± standard deviation or as a percentage of the control group. Data is sourced from studies using PXS-LOX_1 and a related compound, PXS-5446, in the GATA1low model.
JAK2V617F Mouse Model
The JAK2V617F knock-in mouse model expresses the human JAK2V617F mutation, a common driver mutation in human myeloproliferative neoplasms, and develops a myelofibrotic phenotype.
-
Animal Model: Male and female JAK2V617F-mutated mice, 15-17 weeks of age.
-
Treatment: this compound (referred to as PXS-LOX_2 in the study) was administered orally (p.o.) at a dose of 5 mg/kg, four times a week for eight weeks. A vehicle control group was also included.
-
Endpoints:
-
Bone Marrow Fibrosis: Assessed by reticulin staining and quantification as described for the GATA1low model.
-
Megakaryocyte Count: Determined from H&E stained bone marrow sections.
-
| Parameter | Vehicle Control | This compound (PXS-LOX_2) Treated | % Reduction |
| Bone Marrow Reticulin Fibrosis | |||
| Male | 100% (normalized) | 54.3% | 45.7% |
| Female | 100% (normalized) | 10.0% | 90.0% |
| Combined | 100% (normalized) | 32.7% | 67.3% |
Data are presented as a percentage of the control group.
Summary and Future Directions
The preclinical data strongly support the therapeutic potential of this compound as a novel, disease-modifying agent for the treatment of myelofibrosis. In multiple relevant animal models, this compound and its analogs have demonstrated a consistent ability to reduce bone marrow fibrosis, a key driver of the disease's pathophysiology. Furthermore, this compound has shown a favorable safety profile in these preclinical studies. These promising preclinical findings have provided a strong rationale for the clinical development of this compound in patients with myelofibrosis. Ongoing and future clinical trials will further elucidate the safety and efficacy of this novel anti-fibrotic agent in a clinical setting.
References
- 1. Lysyl oxidase inhibition in primary myelofibrosis: A renewed strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of myelofibrosis in mice genetically impaired for GATA-1 expression (GATA-1(low) mice) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel targets to cure primary myelofibrosis from studies on Gata1low mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel targets to cure primary myelofibrosis from studies on Gata1low mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Lysyl Oxidase Inhibitors Attenuate Hallmarks of Primary Myelofibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
PXS-5505: A Pan-Lysyl Oxidase Inhibitor for Remodeling the Pancreatic Cancer Stroma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense desmoplastic stroma that creates a formidable barrier to therapeutic agents and promotes tumor progression.[1][2] This fibrotic microenvironment is largely orchestrated by pancreatic stellate cells (PSCs) and is rich in extracellular matrix (ECM) proteins, particularly collagen.[1] The lysyl oxidase (LOX) family of enzymes plays a crucial role in the cross-linking of collagen fibers, which increases stromal stiffness and contributes to the aggressive nature of pancreatic cancer.[2][3] PXS-5505 is a first-in-class, orally bioavailable, small-molecule inhibitor that targets all members of the LOX family (LOX, LOXL1, LOXL2, LOXL3, and LOXL4). By inhibiting pan-LOX activity, this compound aims to normalize the tumor microenvironment, enhance the efficacy of chemotherapy, and improve patient outcomes. This technical guide provides a comprehensive overview of the preclinical research on this compound in the context of pancreatic cancer stroma, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound is an irreversible inhibitor of the lysyl oxidase family of enzymes. It is hypothesized to bind to the lysyl-tyrosyl quinone (LTQ) cofactor in the active site of the LOX enzymes. This covalent binding leads to the irreversible inactivation of the enzyme, preventing the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin. The inhibition of this crucial step in ECM maturation leads to a reduction in collagen cross-linking, resulting in a less dense and stiff tumor stroma. This "normalization" of the tumor microenvironment is believed to have several downstream anti-tumor effects, including improved penetration of chemotherapeutic agents, reduced cancer cell invasion, and decreased metastasis.
Signaling Pathway and Therapeutic Rationale
The following diagram illustrates the proposed mechanism of action of this compound in the pancreatic tumor microenvironment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in pancreatic cancer models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Condition | Result | Significance |
| Cancer Cell Invasion | This compound + Gemcitabine vs. Gemcitabine alone | Significantly reduced invaded field of view | P = 0.0019 |
Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine (KPC Mouse Model)
| Parameter | Gemcitabine Alone | This compound + Gemcitabine | Improvement | Significance |
| Median Survival | 125 days | 171 days | 36.8% increase | P = 0.0338 |
| Metastasis to Liver | - | - | 45% reduction | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
3D Organotypic Invasion Assay
This assay is used to assess the invasive potential of cancer cells in a three-dimensional, physiologically relevant environment.
Materials:
-
Rat tail collagen type I
-
Fibroblasts (e.g., primary human pancreatic stellate cells)
-
Pancreatic cancer cells (labeled with a fluorescent marker, e.g., GFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Gemcitabine
-
24-well plates
-
Confocal microscope
Protocol:
-
Prepare a collagen gel solution on ice by mixing rat tail collagen type I with a neutralizing buffer and cell culture medium.
-
Resuspend fibroblasts in the collagen gel solution at a desired concentration.
-
Dispense the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for 1-2 hours to form a stromal layer.
-
Seed fluorescently labeled pancreatic cancer cells on top of the solidified stromal layer.
-
Add cell culture medium containing the desired concentrations of this compound, gemcitabine, or a combination of both.
-
Incubate the plates at 37°C in a humidified incubator for a specified period (e.g., 7-14 days).
-
Fix the gels with 4% paraformaldehyde.
-
Image the gels using a confocal microscope, capturing z-stacks to visualize the invasion of cancer cells into the stromal layer.
-
Quantify the invasion by measuring the area or depth of cancer cell penetration into the gel.
Unconfined Compression Analysis for Tumor Stiffness
This method measures the mechanical properties of the tumor tissue, specifically its stiffness.
Materials:
-
Excised tumor tissue
-
Phosphate-buffered saline (PBS)
-
Mechanical testing system with a compression platen
-
Calipers
Protocol:
-
Excise fresh tumor tissue from the experimental animals.
-
Use calipers to measure the dimensions of the tumor sample.
-
Place the tumor sample in a bath of PBS on the mechanical testing system.
-
Lower the compression platen until it makes contact with the tumor.
-
Apply a series of compressive strains to the tumor at a constant rate.
-
Record the resulting stress (force per unit area) at each strain level.
-
Plot the stress-strain curve and calculate the Young's modulus from the linear region of the curve. The Young's modulus is a measure of the tissue's stiffness.
Picrosirius Red Staining for Collagen Quantification
This histological staining technique is used to visualize and quantify collagen fibers in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Picrosirius red solution
-
Weigert's hematoxylin
-
Polarizing microscope
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Weigert's hematoxylin to visualize cell nuclei.
-
Rinse the sections and then stain with Picrosirius red solution.
-
Dehydrate the sections and mount with a coverslip.
-
Image the stained sections using a polarizing microscope. Under polarized light, collagen fibers will appear bright red or yellow against a dark background.
-
Quantify the collagen content by measuring the area of positive staining using image analysis software.
KPC Mouse Model for Pancreatic Cancer
The KPC mouse model is a genetically engineered mouse model that spontaneously develops pancreatic cancer that closely mimics the human disease.
Model Details:
-
Genotype: LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre
-
Mechanism: Cre-recombinase expression driven by the Pdx-1 promoter leads to the activation of the oncogenic KrasG12D allele and the inactivation of the p53 tumor suppressor gene specifically in pancreatic progenitor cells.
-
Disease Progression: These mice develop pancreatic intraepithelial neoplasia (PanIN) lesions that progress to invasive PDAC and metastatic disease.
Experimental Use:
-
Monitor the mice for tumor development using imaging techniques such as ultrasound or MRI.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, gemcitabine alone, this compound alone, this compound + gemcitabine).
-
Administer the treatments according to the specified dosing regimen and schedule.
-
Monitor tumor growth and the overall health of the mice.
-
At the end of the study, euthanize the mice and collect tumors and other organs for histological and molecular analysis.
Conclusion
The preclinical data on this compound in the context of pancreatic cancer stroma are highly encouraging. By targeting the entire lysyl oxidase family, this compound effectively reduces the desmoplasia and stiffness of the tumor microenvironment. This stromal remodeling, when combined with standard-of-care chemotherapy like gemcitabine, has been shown to significantly enhance anti-tumor efficacy, leading to increased survival and reduced metastasis in preclinical models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other stromal-modifying agents in pancreatic cancer. Further clinical investigation of this compound in pancreatic cancer patients is warranted.
References
- 1. cancerworld.net [cancerworld.net]
- 2. Pharmaxis announces the publication of positive preclinical data for this compound - Biotech [biotechdispatch.com.au]
- 3. A novel pan-lysyl oxidase inhibitor for improving the treatment of pancreatic cancer: Episode 16 of The Cancer Researcher Podcast - The Cancer Researcher [magazine.eacr.org]
PXS-5505: A Pan-Lysyl Oxidase Inhibitor Remodeling the Tumor Microenvironment for Enhanced Therapeutic Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, with its dense fibrotic stroma and immunosuppressive properties often limiting the penetration and efficacy of chemotherapeutic agents. PXS-5505, a first-in-class, orally bioavailable, small-molecule pan-lysyl oxidase (LOX) inhibitor, has emerged as a promising therapeutic agent that targets the TME. By irreversibly inhibiting all five members of the LOX family, this compound effectively reduces collagen cross-linking, a critical process in the formation of the fibrotic TME. This guide provides a comprehensive overview of the mechanism of action of this compound, its profound effects on the TME, and its potential to enhance the efficacy of standard-of-care chemotherapies in solid tumors such as pancreatic ductal adenocarcinoma (PDAC) and cholangiocarcinoma (CCA).
Introduction: The Role of Lysyl Oxidases in the Tumor Microenvironment
The lysyl oxidase (LOX) family of enzymes, comprising LOX and its four homologs (LOXL1-4), are copper-dependent amine oxidases that play a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] In the context of cancer, the overexpression of LOX family members is frequently observed and is associated with the development of a desmoplastic or fibrotic TME.[2][3] This fibrotic microenvironment, characterized by increased collagen deposition and stiffness, promotes tumor progression, metastasis, and resistance to therapy.[1][4] The dense and rigid ECM physically impedes the delivery of therapeutic agents to the tumor cells and also contributes to an immunosuppressive milieu by affecting the infiltration and function of immune cells.
Mechanism of Action of this compound
This compound is a highly selective and potent irreversible inhibitor of all five lysyl oxidase enzymes. Its mechanism of action involves the formation of a covalent bond with the lysyl-tyrosyl-quinone (LTQ) cofactor, which is unique to the active site of the LOX family enzymes. This irreversible inhibition effectively blocks the enzymatic activity of LOX, thereby preventing the cross-linking of collagen fibers. The reduction in collagen cross-linking leads to a "normalization" of the TME, characterized by decreased tissue stiffness and fibrosis.
Effects of this compound on the Tumor Microenvironment
Preclinical studies in various cancer models have demonstrated the profound effects of this compound on the TME, leading to enhanced therapeutic outcomes when used in combination with chemotherapy.
Reduction of Fibrosis and Tumor Stiffness
This compound has been shown to significantly reduce collagen deposition and decrease tumor stiffness. This is a direct consequence of its inhibitory effect on LOX-mediated collagen cross-linking. In preclinical models of pancreatic and liver cancer, treatment with this compound led to a notable decrease in fibrosis, which is a key factor in chemoresistance.
Enhanced Chemotherapy Penetration and Efficacy
By remodeling the dense fibrotic stroma, this compound improves the penetration of chemotherapeutic agents into the tumor. This enhanced drug delivery, coupled with the disruption of the pro-survival signals from the stiff ECM, leads to a significant potentiation of the cytotoxic effects of chemotherapy.
Modulation of the Immune Microenvironment
The fibrotic TME is often characterized by an immunosuppressive landscape. This compound has been shown to modulate this environment, leading to enhanced anti-tumor immunity. By reducing fibrosis, this compound may facilitate the infiltration of cytotoxic T lymphocytes into the tumor. Furthermore, studies have shown that pan-LOX inhibition can render tumor-associated macrophages more susceptible to chemotherapy.
Quantitative Data from Preclinical Studies
The efficacy of this compound, particularly in combination with chemotherapy, has been quantified in several preclinical studies. The following tables summarize key findings in pancreatic ductal adenocarcinoma and cholangiocarcinoma models.
Table 1: Efficacy of this compound in a Preclinical Model of Pancreatic Ductal Adenocarcinoma (PDAC)
| Experimental Model | Treatment Groups | Key Findings | Reference |
| KPC Mouse Model | Gemcitabine alone | Median survival: 125 days | |
| This compound + Gemcitabine | Median survival: 171 days (35% increase, p=0.0338) | ||
| Reduced metastasis to the liver by 45% | |||
| 3D Organotypic Invasion Assay | Gemcitabine alone | - | |
| This compound + Gemcitabine | Significantly reduced cancer cell invasion (p=0.0019) |
Table 2: Efficacy of this compound in a Preclinical Model of Cholangiocarcinoma (CCA)
| Experimental Model | Treatment Groups | Key Findings | Reference |
| Orthotopic and Autochthonous Mouse Models | Chemotherapy alone | - | |
| This compound + Chemotherapy (FOX) | Significantly delayed tumor growth | ||
| Improved survival | |||
| Significantly reduced collagen deposition | |||
| Significantly reduced α-SMA expression | |||
| Significantly increased cleaved caspase-3 levels |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.
Orthotopic Mouse Model of Pancreatic/Liver Cancer
References
- 1. Lysyl Oxidase Isoforms and Potential Therapeutic Opportunities for Fibrosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. LOX-mediated collagen crosslinking is responsible for fibrosis-enhanced metastasis - PMC [pmc.ncbi.nlm.nih.gov]
PXS-5505: A Pan-Lysyl Oxidase Inhibitor for the Treatment of Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fibrosis, the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key enzymatic family driving the fibrotic process is the lysyl oxidase (LOX) family, which catalyzes the cross-linking of collagen and elastin, the primary structural components of the ECM. PXS-5505 is a potent, orally bioavailable, small molecule inhibitor of all lysyl oxidase family members (pan-LOX inhibitor) currently under investigation as a novel anti-fibrotic agent. This technical guide provides a comprehensive overview of the core scientific data and experimental methodologies related to this compound, intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound is a first-in-class, orally administered small molecule that irreversibly inhibits the catalytic activity of the entire lysyl oxidase family of enzymes: LOX and LOX-like proteins 1-4 (LOXL1-4)[1]. These copper-dependent amine oxidases are crucial for the covalent cross-linking of collagen and elastin fibers in the extracellular matrix.[2] By inhibiting these enzymes, this compound effectively blocks the maturation and stabilization of collagen fibrils, thereby disrupting the formation of the dense, stiff fibrotic tissue that characterizes fibrotic diseases.[3][4] This mechanism of action offers a direct approach to attenuate and potentially reverse the progression of fibrosis in various organs.
The rationale for a pan-LOX inhibitor stems from the fact that multiple LOX isoforms are often upregulated in fibrotic tissues.[2] For instance, in patients with Systemic Sclerosis (SSc), both LOX and LOXL2 expression are elevated in the skin and lungs. This compound has demonstrated a favorable safety profile in clinical trials and has shown efficacy in various preclinical models of fibrosis, as well as in a Phase 2 clinical trial for myelofibrosis, a cancer characterized by bone marrow fibrosis.
Signaling Pathway of Fibrosis and this compound Intervention
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Source |
| Fibroblast LOX | 0.493 | |
| Recombinant Human LOXL1 | 0.159 | |
| Recombinant Human LOXL2 | 0.57 | |
| Recombinant Human LOXL3 | 0.18 | |
| Recombinant Human LOXL4 | 0.19 |
This compound demonstrates potent inhibitory activity against all members of the lysyl oxidase family.
Table 2: Preclinical Efficacy of this compound in Rodent Models of Fibrosis
| Fibrosis Model | Species | This compound Dose | Key Findings | Reference |
| Bleomycin-induced Skin Fibrosis | Mouse | 15 mg/kg, oral, daily | Reduced dermal thickness and α-SMA expression. | |
| Bleomycin-induced Lung Fibrosis | Mouse | 15 mg/kg, oral, daily | Normalized collagen and elastin cross-links, reduced pulmonary fibrosis. | |
| Ischemia-Reperfusion Heart Fibrosis | Rodent | Not specified | Reduced fibrotic extent. | |
| Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis | Mouse | 10 mg/kg, oral, daily | Reduced fibrotic extent. | |
| Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | Mouse | Not specified | Reduced fibrotic extent. | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Mouse | 20 mg/kg | In combination with gemcitabine, increased survival and reduced liver metastasis. |
Table 3: Clinical Trial Data for this compound in Myelofibrosis (NCT04676529)
| Phase | Patient Population | This compound Dose | Key Findings | Reference |
| Phase 1/2a | Relapsed/refractory myelofibrosis | Dose escalation: 100 mg, 150 mg, 200 mg BID. Cohort expansion: 200 mg BID | Well-tolerated with a good safety profile. 60% of patients showed improvement in bone marrow fibrosis grade after 6 months. Reduction in total symptom score. |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound.
Preclinical Fibrosis Models
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: Bleomycin (e.g., 100 µL of a 0.5 mg/mL solution) is injected subcutaneously into the back of the mice daily or every other day for a period of 3-4 weeks.
-
This compound Administration: this compound is administered orally, typically at a dose of 15 mg/kg, once daily, starting from the initiation of bleomycin treatment.
-
Endpoint Analysis:
-
Dermal Thickness: Measured using calipers or histological analysis of skin cross-sections stained with Masson's trichrome.
-
Collagen Deposition: Quantified from Masson's trichrome-stained sections using image analysis software.
-
Myofibroblast Infiltration: Assessed by immunohistochemistry for α-smooth muscle actin (α-SMA).
-
LOX Expression: Determined by immunohistochemistry or western blotting.
-
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1.5-3.0 U/kg) is administered to anesthetized mice.
-
This compound Administration: Oral administration of this compound (e.g., 15 mg/kg, daily) is typically initiated at the time of or shortly after bleomycin administration.
-
Endpoint Analysis:
-
Histological Assessment: Lungs are harvested, fixed, and stained with Masson's trichrome to assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Collagen Content: Measured by hydroxyproline assay of lung homogenates.
-
Collagen and Elastin Cross-links: Quantified by liquid chromatography-mass spectrometry (LC-MS/MS) analysis of lung tissue hydrolysates.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential cell counts are performed to assess inflammation.
-
Experimental Workflow for Preclinical Fibrosis Models
Clinical Trial in Myelofibrosis (NCT04676529)
-
Study Design: An open-label, multi-center, Phase 1/2a dose-escalation and cohort expansion study.
-
Patient Population: Patients with primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF who are intolerant, unresponsive, or ineligible for Janus kinase (JAK) inhibitor therapy.
-
Treatment Regimen:
-
Dose Escalation Phase: this compound administered orally at 100 mg, 150 mg, and 200 mg twice daily (BID) to determine the recommended Phase 2 dose.
-
Cohort Expansion Phase: Patients receive the recommended Phase 2 dose (200 mg BID) for 24 weeks.
-
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures:
-
Bone Marrow Fibrosis: Assessed by grading of bone marrow biopsies at baseline and after 24 weeks of treatment.
-
Symptom Improvement: Measured using the Myelofibrosis Symptom Assessment Form (MF-SAF) Total Symptom Score (TSS).
-
Anemia and Thrombocytopenia: Monitored through regular blood counts.
-
Pharmacokinetics and Pharmacodynamics: Plasma concentrations of this compound and inhibition of LOX/LOXL2 activity are measured.
-
Logical Relationship of Clinical Trial Phases
References
- 1. Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
The Selectivity Profile of PXS-5505: A Pan-Lysyl Oxidase Inhibitor
For Immediate Distribution to the Scientific Community
This technical guide provides an in-depth analysis of the selectivity profile of PXS-5505, a first-in-class, orally bioavailable, and irreversible pan-lysyl oxidase (LOX) inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the quantitative selectivity, experimental methodologies, and relevant signaling pathways associated with this compound.
Introduction to this compound
This compound is a novel small molecule inhibitor that targets all five members of the lysyl oxidase family of enzymes: LOX and LOX-like proteins 1 through 4 (LOXL1-4). These copper-dependent amine oxidases are critical for the cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM). By inhibiting these enzymes, this compound effectively modulates fibrotic processes, demonstrating potential therapeutic applications in myelofibrosis and other fibrotic diseases. The mechanism of action involves the irreversible binding to the lysyl-tyrosyl-quinone (LTQ) cofactor within the active site of the LOX enzymes.
Quantitative Selectivity Profile
The selectivity of this compound has been rigorously evaluated against its primary targets within the LOX family and a panel of other human amine oxidases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these enzymes.
| Enzyme Target | IC50 (µM) |
| Fibroblast Lysyl Oxidase (LOX) | 0.493[1] |
| Recombinant Human LOXL1 | 0.159[1] |
| Recombinant Human LOXL2 | 0.57[1] |
| Recombinant Human LOXL3 | 0.18[1] |
| Recombinant Human LOXL4 | 0.19[1] |
| Diamine Oxidase (DAO) | >30 |
| Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) | >30 |
| Monoamine Oxidase A (MAO-A) | >30 |
| Monoamine Oxidase B (MAO-B) | >30 |
The data clearly demonstrates that this compound is a potent inhibitor of all tested LOX family members, with IC50 values in the sub-micromolar range. In contrast, it exhibits minimal activity against other key amine oxidases, with IC50 values exceeding 30 µM, highlighting its high selectivity.
Experimental Protocols
The determination of the IC50 values for this compound was conducted using fluorometric-based enzymatic assays. The general principle of these assays is the detection of hydrogen peroxide (H₂O₂), a byproduct of the amine oxidase reaction, using a fluorogenic substrate such as Amplex® Red.
Principle of the Amplex® Red-Based Fluorometric Assay
In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin. The resulting fluorescence is measured at an excitation wavelength of approximately 530-540 nm and an emission wavelength of approximately 590 nm. The rate of fluorescence increase is directly proportional to the enzymatic activity.
General Protocol for IC50 Determination
-
Enzyme and Substrate Preparation : Recombinant human enzymes (LOX family members, DAO, SSAO, MAO-A, MAO-B) and their respective substrates were prepared in an appropriate assay buffer.
-
Inhibitor Preparation : A serial dilution of this compound was prepared to achieve a range of concentrations for testing.
-
Assay Reaction : The enzymatic reaction was initiated by adding the specific substrate to a mixture containing the enzyme, Amplex® Red reagent, HRP, and varying concentrations of this compound.
-
Incubation : The reaction mixtures were incubated at a controlled temperature (e.g., 37°C) for a specified period.
-
Fluorescence Measurement : The fluorescence intensity of each reaction was measured using a fluorescence microplate reader.
-
Data Analysis : The percentage of inhibition at each this compound concentration was calculated relative to a control reaction without the inhibitor. The IC50 value was then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a potent and highly selective pan-lysyl oxidase inhibitor. Its strong affinity for the LOX family of enzymes, coupled with its negligible inhibition of other major amine oxidases, underscores its targeted mechanism of action. The detailed experimental protocols and an understanding of its impact on cellular signaling pathways provide a solid foundation for its continued investigation and development as a therapeutic agent for fibrotic diseases.
References
Methodological & Application
PXS-5505 In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
Introduction
PXS-5505 is a novel, orally bioavailable, and irreversible pan-lysyl oxidase (LOX) inhibitor that has demonstrated significant potential in preclinical and clinical studies for the treatment of various fibrotic diseases and cancers. By inhibiting all members of the lysyl oxidase family (LOX, LOXL1, LOXL2, LOXL3, and LOXL4), this compound effectively blocks the cross-linking of collagen and elastin, key processes in the formation of fibrotic tissue and the tumor microenvironment.[1][2][3][4] This document provides detailed application notes and protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a mechanism-based inhibitor that forms a covalent bond with the active site of all lysyl oxidase enzymes, leading to their irreversible inactivation.[5] This inhibition of LOX activity prevents the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors, thereby inhibiting the formation of the covalent cross-links that are essential for the stabilization of collagen fibrils and the integrity of the extracellular matrix (ECM). In fibrotic diseases, this leads to a reduction in tissue stiffness and collagen deposition. In the context of cancer, disrupting the fibrotic tumor microenvironment can enhance the efficacy of chemotherapy.
Data Presentation
This compound Inhibitory Activity (IC50) Against Lysyl Oxidase Family Enzymes
| Enzyme Target | IC50 (µM) | Source |
| Fibroblast LOX | 0.493 | |
| rhLOXL1 | 0.159 | |
| rhLOXL2 | 0.57 | |
| rhLOXL3 | 0.18 | |
| rhLOXL4 | 0.19 |
rh: recombinant human
Signaling Pathway
The primary signaling pathway affected by this compound is the downstream cascade of lysyl oxidase activity, which is central to extracellular matrix maturation and stiffening. By inhibiting LOX enzymes, this compound disrupts this pathway, leading to reduced fibrosis and modulation of the tumor microenvironment.
Experimental Protocols
Lysyl Oxidase (LOX) Activity Assay (Amplex® Red Method)
This protocol is adapted from fluorescent-based assays used to measure LOX activity.
Principle:
Lysyl oxidases are copper-dependent amine oxidases that catalyze the oxidative deamination of lysine residues in collagen and elastin. This reaction produces an aldehyde, allysine, and releases hydrogen peroxide (H₂O₂) as a byproduct. The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin. The fluorescence intensity is proportional to the amount of H₂O₂ produced and thus to the LOX activity.
Experimental Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.
-
Prepare a 10 U/mL stock solution of HRP in a suitable buffer.
-
Prepare a stock solution of a LOX substrate (e.g., 1 M cadaverine) in water.
-
Prepare a working solution of this compound at various concentrations in the assay buffer.
-
Assay Buffer: Sodium borate buffer (50 mM, pH 8.2).
-
-
Assay Procedure:
-
Add 25 µL of cell lysate, conditioned media, or purified LOX enzyme to each well of a 96-well black microplate.
-
Add 25 µL of the this compound working solution or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Prepare the reaction mixture containing Amplex® Red reagent (final concentration 50 µM), HRP (final concentration 0.1 U/mL), and the LOX substrate (final concentration 10 mM) in the assay buffer.
-
Add 50 µL of the reaction mixture to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Collagen Deposition Assay (Hydroxyproline Assay)
Principle:
Collagen is the most abundant protein in the extracellular matrix and its deposition is a hallmark of fibrosis. Hydroxyproline is an amino acid that is almost exclusively found in collagen. This assay measures the total collagen content in cell culture lysates or extracellular matrix extracts by quantifying the amount of hydroxyproline after acid hydrolysis. The colorimetric detection is based on the reaction of oxidized hydroxyproline with 4-(Dimethylamino)benzaldehyde (DMAB), which forms a chromophore that can be measured spectrophotometrically.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Seed fibroblasts (e.g., human dermal fibroblasts, lung fibroblasts) in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control in the presence of a pro-fibrotic stimulus (e.g., TGF-β1) for 48-72 hours.
-
-
Sample Preparation and Hydrolysis:
-
Wash the cell layers with PBS and lyse the cells.
-
Transfer the cell lysates to pressure-resistant tubes.
-
Add an equal volume of 12 N HCl to each sample to achieve a final concentration of 6 N HCl.
-
Hydrolyze the samples at 110°C for 18-24 hours.
-
-
Assay Procedure:
-
Centrifuge the hydrolyzed samples and transfer the supernatant to new tubes.
-
Evaporate the HCl from the samples using a speed vacuum or by heating at 65°C.
-
Reconstitute the dried samples in assay buffer.
-
Prepare a standard curve of known hydroxyproline concentrations.
-
Add Chloramine-T reagent to each sample and standard, and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.
-
Add DMAB reagent to each well and incubate at 60°C for 15-20 minutes to develop the color.
-
Cool the samples and measure the absorbance at ~560 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the hydroxyproline concentration.
-
Determine the hydroxyproline concentration in the samples from the standard curve.
-
Normalize the collagen content to the total protein content or cell number.
-
Calculate the percentage reduction in collagen deposition in this compound-treated samples compared to the control.
-
Cell Viability/Proliferation Assay (MTT/MTS/WST-1 Assay)
Principle:
These colorimetric assays are used to assess cell viability and proliferation. They are based on the reduction of a tetrazolium salt by metabolically active cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced to an insoluble purple formazan product that needs to be solubilized before measuring absorbance.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Reduced to a soluble formazan product.
-
WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium): Reduced to a soluble formazan product.
The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., cancer cell lines, fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
Assay Procedure:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan crystals are dissolved.
-
For MTS/WST-1 assay: Add 20 µL of the MTS or WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS, ~450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The in vitro assays described in this document provide a robust framework for characterizing the activity of this compound. These protocols for measuring lysyl oxidase inhibition, collagen deposition, and cell viability are essential tools for researchers in the fields of fibrosis and oncology to further elucidate the therapeutic potential of this promising pan-LOX inhibitor. The provided data and workflows are intended to facilitate the design and execution of experiments aimed at understanding and leveraging the mechanism of action of this compound.
References
- 1. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 2. Pan-Lysyl Oxidase Inhibitor this compound Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PXS-5505 in a Bleomycin-Induced Lung Fibrosis Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PXS-5505, a pan-lysyl oxidase (LOX) inhibitor, in a preclinical mouse model of bleomycin-induced pulmonary fibrosis.
Introduction
Pulmonary fibrosis is a devastating chronic lung disease characterized by the excessive deposition of extracellular matrix, leading to progressive loss of lung function. A key pathological feature of fibrosis is the cross-linking of collagen and elastin fibers, a process catalyzed by the lysyl oxidase (LOX) family of enzymes. This compound is a potent, oral, small-molecule inhibitor of all LOX family members (LOX, LOXL1, LOXL2, LOXL3, and LOXL4). By inhibiting these enzymes, this compound effectively reduces the pathological stiffening of the lung tissue, offering a promising therapeutic strategy for fibrotic diseases.
The bleomycin-induced lung fibrosis model in mice is a widely used and well-characterized model that recapitulates many of the key features of human idiopathic pulmonary fibrosis (IPF), including inflammation, fibroblast activation, and excessive collagen deposition. This document outlines the protocol for inducing lung fibrosis with bleomycin and subsequently treating with this compound to evaluate its anti-fibrotic efficacy.
Mechanism of Action of this compound in Pulmonary Fibrosis
Bleomycin-induced lung injury triggers a cascade of events that lead to fibrosis. This includes an initial inflammatory phase followed by a fibrotic phase characterized by the activation of fibroblasts and their differentiation into myofibroblasts. These activated cells produce large amounts of extracellular matrix components, primarily collagen. The LOX family of enzymes then catalyzes the formation of covalent cross-links between collagen and elastin molecules, resulting in the formation of a stiff, insoluble matrix that disrupts normal lung architecture and function.
This compound intervenes in this process by irreversibly inhibiting the enzymatic activity of all LOX family members. This inhibition prevents the formation of collagen and elastin cross-links, thereby reducing the overall stiffness of the fibrotic tissue and ameliorating the progression of the disease.
Figure 1: Mechanism of this compound in Bleomycin-Induced Lung Fibrosis. This diagram illustrates the signaling pathway from bleomycin-induced injury to fibrosis and the point of intervention by this compound.
Experimental Protocols
This section provides a detailed methodology for the bleomycin-induced lung fibrosis model and subsequent treatment with this compound.
Animal Model and Reagents
-
Animals: 8-10 week old male C57BL/6 mice.
-
Reagents:
-
Bleomycin sulfate (e.g., from Teva Pharmaceutical Industries).
-
This compound (Pharmaxis Ltd.).
-
Sterile saline (0.9% NaCl).
-
Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail).
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).
-
Bleomycin-Induced Lung Fibrosis Model
-
Anesthesia: Anesthetize mice using a standard, approved protocol (e.g., isoflurane inhalation).
-
Intratracheal Instillation:
-
Suspend the anesthetized mouse by its front teeth on a specialized stand.
-
Visualize the trachea by transillumination.
-
Carefully insert a sterile catheter or needle into the trachea.
-
Instill a single dose of bleomycin (typically 1.5 U/kg body weight) dissolved in 50 µL of sterile saline.[1]
-
The control group should receive 50 µL of sterile saline.
-
-
Recovery: Allow the mice to recover on a warming pad until fully ambulatory. Monitor for any signs of distress.
This compound Administration
-
Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration that allows for a final dose of 15 mg/kg in a volume of approximately 100 µL.
-
Administration:
-
Beginning on the day of bleomycin instillation (Day 0) or as per the specific study design, administer this compound daily via oral gavage.
-
The vehicle control group should receive an equivalent volume of the vehicle.
-
Continue daily administration for the duration of the study (e.g., 14 or 21 days).
-
Experimental Workflow
Figure 2: Experimental Workflow for this compound in the Bleomycin-Induced Lung Fibrosis Model. This flowchart outlines the key steps and timelines of the experiment.
Endpoint Analysis
At the end of the study period (e.g., day 14 or 21), euthanize the mice and perform the following analyses:
-
Carefully dissect the lungs and trim away any excess tissue.
-
Blot the lungs dry and record the wet weight.
-
An increase in lung weight is indicative of inflammation and fibrosis.
-
Expose the trachea and insert a catheter.
-
Instill and aspirate 1 mL of sterile, ice-cold PBS three times.[2]
-
Pool the collected BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Count the total number of leukocytes using a hemocytometer. An increase in leukocyte count indicates inflammation.
-
Fix one lung lobe in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section.
-
Stain sections with Masson's trichrome to visualize collagen deposition (blue staining).
-
Assess the degree of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Harvest the remaining lung tissue and homogenize it in distilled water.
-
Hydrolyze a portion of the homogenate in 6M HCl at 120°C for 3 hours.[3]
-
Neutralize the hydrolysate.
-
Use a commercial hydroxyproline assay kit to determine the hydroxyproline content, which is a direct measure of collagen content.
-
Homogenize lung tissue in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against LOX and LOXL2.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
The following tables summarize the expected quantitative outcomes from a study evaluating this compound in a bleomycin-induced lung fibrosis model.
Table 1: Effect of this compound on Lung Weight and BALF Leukocyte Count
| Treatment Group | Gross Lung Weight (g) | Leukocyte Count in BALF (x10^5) |
| Saline + Vehicle | ~0.15 | ~1.0 |
| Bleomycin + Vehicle | ~0.25 | ~6.5 |
| Bleomycin + this compound (15 mg/kg) | ~0.18 | ~6.0 |
Data are representative and may vary between studies.
Table 2: Effect of this compound on Collagen and Elastin Cross-linking Markers
| Treatment Group | Hydroxyproline (µ g/lung ) | Desmosine & Isodesmosine (pmol/mg) | Dihydroxy-lysinonorleucine (pmol/mg) | Pyridinoline (pmol/mg) |
| Saline + Vehicle | Baseline | Baseline | Baseline | Baseline |
| Bleomycin + Vehicle | Increased (~2-fold) | Increased (~2-fold) | Increased (~3-fold) | Increased (~3-fold) |
| Bleomycin + this compound (15 mg/kg) | Reduced towards baseline | Reduced towards baseline | Reduced towards baseline | Reduced towards baseline |
Data are representative and may vary between studies.
Table 3: Effect of this compound on LOX and LOXL2 Protein Expression
| Treatment Group | LOX Protein Expression (relative to control) | LOXL2 Protein Expression (relative to control) |
| Saline + Vehicle | 1.0 | 1.0 |
| Bleomycin + Vehicle | Increased (~2-fold) | Increased (~2-fold) |
| Bleomycin + this compound (15 mg/kg) | No significant change in total protein | No significant change in total protein |
Note: this compound inhibits the activity of LOX enzymes, but may not necessarily reduce their total protein expression levels.
Conclusion
The protocol outlined in these application notes provides a robust framework for evaluating the anti-fibrotic efficacy of this compound in a preclinical model of bleomycin-induced lung fibrosis. By following these detailed methodologies, researchers can generate reliable and reproducible data to support the development of this compound as a potential therapeutic for pulmonary fibrosis. The provided diagrams and tables serve as valuable tools for understanding the mechanism of action and for presenting the experimental workflow and expected outcomes.
References
PXS-5505 in Pancreatic Cancer Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy characterized by a dense desmoplastic stroma that creates a significant barrier to therapeutic efficacy. This fibrotic tumor microenvironment (TME) is driven in part by the activity of the lysyl oxidase (LOX) family of enzymes, which cross-link collagen and stiffen the extracellular matrix. PXS-5505 is a first-in-class, potent, and irreversible pan-lysyl oxidase inhibitor that targets all five members of the LOX family (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1][2][3][4] By inhibiting collagen cross-linking, this compound has been shown to remodel the tumor stroma, reduce tumor stiffness, and enhance the efficacy of chemotherapy in preclinical models of pancreatic cancer.[1] These application notes provide a summary of the key findings and detailed protocols for studying this compound in pancreatic cancer xenograft models.
Mechanism of Action
This compound is a small-molecule inhibitor that forms a covalent bond with the lysyl-tyrosyl-quinone (LTQ) cofactor in the active site of the LOX enzymes, leading to their irreversible inhibition. This disruption of LOX activity reduces the cross-linking of collagen fibers within the tumor stroma. The resulting "normalization" of the TME leads to decreased tumor stiffness and desmoplasia, which in turn improves tumor perfusion, allowing for better penetration of chemotherapeutic agents.
Data Presentation
The efficacy of this compound has been evaluated in both genetically engineered mouse models (KPC) and patient-derived xenograft (PDX) models of pancreatic cancer.
Table 1: Efficacy of this compound in Combination with Gemcitabine in a KPC Mouse Model
| Treatment Group | Median Survival (days) | p-value | Reference |
| Gemcitabine alone | 125 | \multirow{2}{*}{0.0338} | |
| This compound + Gemcitabine | 171 |
Table 2: Efficacy of this compound in Combination with Gemcitabine in a Pancreatic Cancer PDX Model (TKCC10)
| Treatment Group | Median Survival (days post-treatment start) | Reference |
| Vehicle | 16 | |
| This compound alone | 16 | |
| Gemcitabine alone | 29 | |
| This compound + Gemcitabine | 34 |
Table 3: Effect of this compound and Gemcitabine on Pancreatic Cancer Cell Invasion (3D Organotypic Assay)
| Treatment Group | Invaded Field of View (Normalized) | p-value | Reference |
| Gemcitabine alone | Baseline | \multirow{2}{*}{0.0019} | |
| This compound + Gemcitabine | Significantly Reduced |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Protocol
This protocol outlines the establishment and use of pancreatic cancer PDX models to evaluate the efficacy of this compound in combination with gemcitabine.
Materials:
-
NOD/SCID mice (5-6 weeks old)
-
Freshly resected human pancreatic tumor tissue
-
Matrigel
-
Surgical tools (scalpels, forceps, etc.)
-
Anesthetics
-
This compound
-
Gemcitabine
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Obtain fresh pancreatic tumor tissue from consenting patients.
-
Cut the tumor tissue into small fragments (approximately 1-2 mm³).
-
Anesthetize the NOD/SCID mice.
-
Surgically implant the tumor fragments subcutaneously into the flank of the mice, typically with Matrigel to support initial growth.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
This compound Administration: Administer this compound orally (e.g., via gavage) daily. A typical dose used in preclinical models is around 15-30 mg/kg.
-
Gemcitabine Administration: Administer gemcitabine via intraperitoneal (IP) injection. A common dose is 100 mg/kg, administered once or twice weekly.
-
Combination Treatment: Administer both this compound and gemcitabine as described above.
-
Control Groups: Include vehicle control groups for both this compound and gemcitabine.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the study.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for markers of fibrosis and proliferation).
-
References
- 1. cancerworld.net [cancerworld.net]
- 2. A first-in-class pan-lysyl oxidase inhibitor impairs stromal remodeling and enhances gemcitabine response and survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. garvan.org.au [garvan.org.au]
Quantifying Collagen Deposition After PXS-5505 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-5505 is a novel, orally bioavailable, and potent pan-lysyl oxidase (LOX) inhibitor that targets the entire LOX family of enzymes (LOX and LOXL1–4).[1][2] These enzymes are responsible for the covalent cross-linking of collagen and elastin, a critical final step in the maturation of the extracellular matrix.[3][4] In fibrotic diseases, dysregulation of LOX activity leads to excessive collagen deposition and increased tissue stiffness. This compound, by inhibiting LOX enzymes, prevents the pathological stabilization of collagen and has demonstrated anti-fibrotic effects in both preclinical models and clinical trials, particularly in myelofibrosis.[5] This document provides detailed application notes on the mechanism of action of this compound, quantitative data from key studies, and comprehensive protocols for quantifying collagen deposition following treatment.
Introduction
Myelofibrosis and other fibrotic disorders are characterized by the progressive replacement of healthy tissue with a scar-like extracellular matrix, rich in collagen. The lysyl oxidase (LOX) family of enzymes plays a pivotal role in this process by catalyzing the cross-linking of collagen fibrils, which stabilizes the fibrotic matrix and makes it resistant to degradation. This compound is a first-in-class pan-LOX inhibitor that has shown promise in reversing fibrosis. Accurate quantification of collagen deposition is therefore a critical endpoint in evaluating the efficacy of this compound in both preclinical and clinical settings.
Mechanism of Action of this compound
This compound exerts its anti-fibrotic effect by irreversibly inhibiting all members of the lysyl oxidase family. This inhibition prevents the oxidative deamination of lysine and hydroxylysine residues on procollagen molecules, a necessary step for the formation of covalent cross-links between collagen fibrils. By blocking this crucial step, this compound disrupts the maturation and stabilization of the collagen matrix, leading to a reduction in tissue stiffness and overall fibrosis.
Quantitative Data on Collagen Deposition after this compound Treatment
Clinical Data in Myelofibrosis
A Phase 1/2a clinical trial (NCT04676529) evaluated the safety and efficacy of this compound in patients with myelofibrosis. A key secondary endpoint was the change in bone marrow fibrosis, which was assessed according to the European consensus on grading of bone marrow fibrosis.
| Study Phase | Number of Patients | Treatment | Duration | Key Findings on Collagen Fibrosis |
| Phase 1/2a (CEP) | 24 | This compound (200 mg BID) | 24 weeks | 42% of patients demonstrated an improvement in collagen fibrosis. |
| Phase 2 (Interim) | 10 | This compound | 6 months | 5 out of 9 evaluable patients had improved bone marrow fibrosis scores of at least 1 grade. |
Preclinical Data in a Model of Systemic Sclerosis
This compound was evaluated in a bleomycin-induced model of systemic sclerosis, a disease characterized by widespread fibrosis.
| Animal Model | Treatment | Duration | Tissue | Method of Quantification | Key Findings |
| Bleomycin-induced skin fibrosis (mouse) | This compound (oral) | 3 weeks | Skin | Dermal thickness, Masson's trichrome staining | Significant reduction in dermal thickness and collagen deposition. |
| Bleomycin-induced pulmonary fibrosis (mouse) | This compound (oral) | 3 weeks | Lung | Hydroxyproline (HYP) assay, collagen cross-link analysis | Significant amelioration of elevated hydroxyproline levels and normalization of collagen cross-links. |
Experimental Protocols
Assessment of Bone Marrow Fibrosis in Myelofibrosis
This protocol is based on the European consensus for grading bone marrow fibrosis, which was utilized in the this compound clinical trials.
Objective: To semi-quantitatively assess the degree of reticulin and collagen fibrosis in bone marrow biopsies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections (4-5 µm)
-
Staining reagents for Hematoxylin and Eosin (H&E), Reticulin (Gömöri's silver impregnation), and Masson's Trichrome.
-
Light microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Reticulin Stain (Gömöri's silver impregnation): Follow a standard protocol to visualize reticulin fibers (appear black).
-
Masson's Trichrome Stain: Follow a standard protocol to differentiate collagen (appears blue/green) from muscle and cytoplasm (red) and nuclei (dark brown/black).
-
-
Microscopic Evaluation and Grading:
-
Examine the entire biopsy section at low and high power.
-
Grade the degree of fibrosis based on the European Consensus on Grading of Bone Marrow Fibrosis (MF-0 to MF-3). Pay close attention to the density and distribution of reticulin and collagen fibers.
-
| Grade | Description of Reticulin Fibrosis |
| MF-0 | Scattered linear reticulin with no intersections. |
| MF-1 | Loose network of reticulin with many intersections, especially in perivascular areas. |
| MF-2 | Diffuse and dense increase in reticulin with extensive intersections, occasionally with focal bundles of collagen. |
| MF-3 | Diffuse and dense increase in reticulin with extensive intersections and coarse bundles of collagen, often associated with osteosclerosis. |
Data Analysis:
-
Record the fibrosis grade for each biopsy at baseline and post-treatment time points.
-
An improvement in fibrosis is defined as a decrease of at least one grade.
Quantification of Collagen using Picrosirius Red Staining
This protocol is suitable for quantifying collagen in various tissues, including skin and heart, from preclinical models.
Objective: To visualize and quantify collagen fibers in tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% acetic acid in water)
-
Weigert's hematoxylin (optional, for nuclear counterstaining)
-
Polarizing light microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Protocol:
-
Deparaffinization and Rehydration: As described in the previous protocol.
-
Nuclear Staining (Optional): Stain with Weigert's hematoxylin for 8 minutes and wash in running tap water.
-
Picro-Sirius Red Staining:
-
Immerse slides in Picro-Sirius Red solution for 60 minutes.
-
Wash in two changes of acidified water.
-
-
Dehydration and Mounting:
-
Quickly dehydrate through graded alcohols (95%, 100%).
-
Clear in xylene and mount with a resinous medium.
-
Image Acquisition and Analysis:
-
Acquire images using a polarizing light microscope. Thicker collagen fibers will appear bright red or orange, while thinner fibers will be greenish-yellow.
-
Using image analysis software, set a color threshold to select the stained collagen fibers.
-
Calculate the percentage of the total tissue area occupied by collagen.
Hydroxyproline Assay for Total Collagen Content
This biochemical assay measures the total amount of collagen in a tissue sample by quantifying the hydroxyproline content, a major component of collagen.
Objective: To determine the total collagen content in tissue homogenates.
Materials:
-
Tissue samples (10-20 mg)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Chloramine-T reagent
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Hydroxyproline standard solution
-
Pressure-tight vials
-
Heating block or oven (120°C)
-
Spectrophotometer (560 nm)
Protocol:
-
Sample Hydrolysis:
-
Place the tissue sample in a pressure-tight vial.
-
Add 100 µL of deionized water and 100 µL of concentrated HCl.
-
Tightly cap the vial and heat at 120°C for 3-18 hours to hydrolyze the tissue.
-
Allow the samples to cool to room temperature.
-
-
Assay Procedure:
-
Transfer a small aliquot (e.g., 10-50 µL) of the hydrolysate to a 96-well plate.
-
Evaporate the samples to dryness under vacuum or in a 60°C oven.
-
Prepare a standard curve using the hydroxyproline standard solution.
-
Add Chloramine-T reagent to each well and incubate at room temperature for 5-20 minutes.
-
Add DMAB reagent and incubate at 60-65°C for 15-90 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 560 nm.
-
Calculate the hydroxyproline concentration in the samples using the standard curve.
-
The amount of collagen can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the total collagen weight.
-
Conclusion
This compound is a promising anti-fibrotic agent that acts by inhibiting the cross-linking of collagen. The protocols outlined in this document provide robust and validated methods for quantifying changes in collagen deposition following treatment with this compound. The selection of the appropriate method will depend on the specific research question, the tissue type, and the available equipment. Consistent application of these quantitative techniques is essential for the continued development and evaluation of this compound and other anti-fibrotic therapies.
References
- 1. med.emory.edu [med.emory.edu]
- 2. umbrellalabs.is [umbrellalabs.is]
- 3. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 4. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pan-Lysyl Oxidase Inhibitor this compound Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Collagen Content in PXS-5505 Treated Samples using a Hydroxyproline Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
PXS-5505 is an orally active, small-molecule inhibitor of the entire lysyl oxidase (LOX) family of enzymes, which are critical for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] In fibrotic diseases, such as myelofibrosis, systemic sclerosis, and pancreatic cancer, the dysregulation of LOX activity leads to excessive collagen deposition and tissue stiffening, driving disease progression.[2][3][4] this compound works by irreversibly inhibiting LOX enzymes, thereby preventing the maturation of collagen and exhibiting potent anti-fibrotic effects.
Quantifying changes in collagen content is a key method for assessing the efficacy of anti-fibrotic therapies like this compound. The hydroxyproline assay is a widely accepted, quantitative method for measuring total collagen content in biological samples. Hydroxyproline is an amino acid that is almost exclusively found in collagen. This application note provides a detailed protocol for using a hydroxyproline assay to measure collagen content in tissue samples from studies investigating this compound.
Signaling Pathway and Mechanism of Action
Lysyl oxidase enzymes play a crucial role in the final step of collagen synthesis, where they catalyze the oxidative deamination of lysine and hydroxylysine residues. This process forms reactive aldehydes that spontaneously condense to form covalent cross-links between collagen molecules, leading to the stabilization and maturation of collagen fibers. In fibrotic conditions, upregulated LOX activity results in a dense, stiff, and excessive ECM. This compound inhibits this process, reducing the pathologic accumulation of cross-linked collagen.
Caption: Mechanism of this compound in inhibiting collagen cross-linking and fibrosis.
Principle of the Hydroxyproline Assay
The hydroxyproline assay is a colorimetric method used to determine the total collagen content of a sample. The principle is based on the following steps:
-
Hydrolysis: Tissue samples are hydrolyzed using strong acid or alkali at high temperatures to break down proteins into their constituent amino acids.
-
Oxidation: Hydroxyproline residues are oxidized by Chloramine-T, forming a pyrrole intermediate.
-
Color Development: The intermediate reacts with p-dimethylaminobenzaldehyde (DMAB) in a concentrated acidic solution to produce a stable chromophore.
-
Quantification: The intensity of the color, which is proportional to the amount of hydroxyproline, is measured spectrophotometrically at a wavelength of 540-570 nm. The collagen content is then calculated based on the assumption that hydroxyproline constitutes approximately 11-15% of collagen by weight.
Experimental Workflow
The overall workflow for quantifying collagen content using the hydroxyproline assay involves sample preparation, hydrolysis, the colorimetric assay, and data analysis.
Caption: Experimental workflow for the hydroxyproline assay.
Detailed Experimental Protocol
This protocol is a generalized method and may require optimization based on tissue type and sample concentration.
1. Materials and Reagents
-
Pressure-tight, screw-capped polypropylene vials
-
Heating block or oven capable of 120°C
-
Microcentrifuge
-
96-well clear, flat-bottomed microplate
-
Microplate reader
-
trans-4-Hydroxy-L-proline standard
-
Concentrated Hydrochloric Acid (HCl, ~12N) or Sodium Hydroxide (NaOH, 10N)
-
Chloramine-T solution
-
p-dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
Oxidation buffer (e.g., citrate-acetate buffer)
-
Perchloric acid and isopropanol (for DMAB reagent)
-
Deionized water (dH₂O)
2. Sample Preparation
-
Excise tissues of interest (e.g., lung, skin, liver) from control and this compound-treated animal models.
-
Weigh approximately 10-30 mg of wet tissue.
-
Homogenize the tissue in dH₂O (e.g., 100 µL dH₂O per 10 mg tissue) using a mechanical homogenizer until no visible particles remain.
3. Acid Hydrolysis
-
Transfer 100 µL of the tissue homogenate to a pressure-tight vial.
-
Add an equal volume (100 µL) of concentrated HCl (~12N).
-
Securely tighten the cap and place the vial in an oven or heating block at 120°C for 3-18 hours. The optimal time may vary by tissue type.
-
After hydrolysis, allow the vials to cool completely to room temperature.
-
Centrifuge the hydrolysates at 10,000 x g for 5 minutes to pellet any undigested material.
-
Transfer a known volume of the clarified supernatant to a new tube. For many commercial kits, samples are then evaporated to dryness under vacuum or by heating at 65°C to remove the acid. Reconstitute the dried pellet in assay buffer.
4. Hydroxyproline Standard Curve Preparation
-
Prepare a stock solution of hydroxyproline standard (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µ g/well ). The standards should be prepared in the same buffer as the samples.
5. Assay Procedure
-
Pipette 10-30 µL of each hydrolyzed sample and standard into triplicate wells of a 96-well plate.
-
Add 100 µL of Chloramine-T solution to each well and incubate at room temperature for 20 minutes.
-
Add 100 µL of DMAB reagent to each well.
-
Seal the plate and incubate at 60-65°C for 20-45 minutes until a pink/purple color develops.
-
Cool the plate to room temperature.
-
Read the absorbance at 550-565 nm using a microplate reader.
6. Calculation of Collagen Content
-
Subtract the absorbance of the blank (0 µ g/well standard) from all sample and standard readings.
-
Plot the net absorbance of the standards versus their concentration (µ g/well ) to generate a standard curve.
-
Determine the concentration of hydroxyproline in the samples using the standard curve equation.
-
Calculate the total collagen content using the following formula:
-
Collagen (µg/mg tissue) = (Hydroxyproline concentration (µ g/well ) / Sample volume (µL)) * (Total hydrolysate volume (µL) / Initial tissue weight (mg)) * F
-
Where F is the conversion factor representing the ratio of collagen mass to hydroxyproline mass (typically between 6.94 and 8.5, based on ~11.5-14.5% hydroxyproline content).
-
Data Presentation
Quantitative data should be summarized to compare the effects of this compound treatment against a control group. A study on a bleomycin-induced lung fibrosis model showed that this compound treatment could normalize elevated hydroxyproline levels.
Table 1: Example Hydroxyproline Assay Results in a Lung Fibrosis Model
| Treatment Group | N | Hydroxyproline (µg/mg lung tissue) | Std. Deviation | % Reduction vs. Disease Control |
| Healthy Control | 8 | 5.2 | 0.8 | N/A |
| Disease Control (Bleomycin + Vehicle) | 8 | 12.5 | 2.1 | 0% |
| This compound (15 mg/kg) | 8 | 6.8 | 1.5 | 45.6% |
Note: Data are hypothetical and for illustrative purposes, based on trends observed in published studies where this compound reduced collagen content in fibrotic models.
Table 2: Standard Curve Example Data
| Hydroxyproline (µ g/well ) | Absorbance at 560 nm (Net OD) |
| 0 | 0.000 |
| 0.2 | 0.155 |
| 0.4 | 0.310 |
| 0.6 | 0.465 |
| 0.8 | 0.620 |
| 1.0 | 0.775 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Absorbance Readings | Incomplete hydrolysis. | Increase hydrolysis time or temperature. Ensure vials are properly sealed. |
| Insufficient sample concentration. | Use a larger starting amount of tissue or concentrate the sample. | |
| Reagent degradation. | Prepare fresh Chloramine-T and DMAB reagents. | |
| High Background/Blank Reading | Contaminated reagents or water. | Use high-purity water and fresh reagents. |
| Incomplete removal of acid after hydrolysis. | Ensure samples are completely dry before reconstitution if using an acid evaporation step. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing at each step. |
| Incomplete homogenization. | Ensure the tissue sample is a uniform suspension before taking an aliquot for hydrolysis. | |
| Particulate matter in wells. | Centrifuge hydrolysates thoroughly and carefully transfer the supernatant. |
Conclusion
The hydroxyproline assay is a robust and reliable method for quantifying total collagen content to evaluate the anti-fibrotic efficacy of this compound. By inhibiting the LOX-family enzymes responsible for collagen cross-linking, this compound has been shown to reduce pathological collagen accumulation in various preclinical models of fibrosis. This application note provides a comprehensive framework for researchers to implement this assay in their studies, enabling the precise measurement of changes in the ECM in response to this compound treatment.
References
- 1. biospace.com [biospace.com]
- 2. Myelofibrosis | FDA grants an orphan drug designation for this compound [mpn-hub.com]
- 3. Pan-Lysyl Oxidase Inhibitor this compound Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of Lysyl Oxidase (LOX) Expression Following P-5505 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of Lysyl Oxidase (LOX) and Lysyl Oxidase-Like 2 (LOXL2) expression in tissue samples, particularly in the context of preclinical and clinical studies involving the pan-LOX inhibitor PXS-5505.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered small molecule that acts as an irreversible, pan-lysyl oxidase inhibitor.[1] It targets all five members of the lysyl oxidase (LOX) family of enzymes (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1][2] The LOX family of enzymes are critical for the biogenesis of connective tissue by catalyzing the cross-linking of collagen and elastin in the extracellular matrix (ECM).[3][4] In pathological conditions such as fibrosis and cancer, the upregulation of LOX enzymes leads to excessive collagen deposition and tissue stiffening, contributing to disease progression. This compound is designed to inhibit this process, thereby exerting an anti-fibrotic effect. Preclinical and clinical studies have demonstrated that this compound can achieve a dramatic, greater than 90% inhibition of LOX and LOXL2.
This compound in Preclinical Models
This compound has shown potent anti-fibrotic efficacy in multiple preclinical models of organ fibrosis, including those of the skin, lung, heart, kidney, and liver. In a bleomycin-induced skin fibrosis mouse model, this compound treatment significantly ameliorated the approximately 2-fold increase in LOX protein expression, reduced dermal thickness, and decreased levels of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. Similarly, in a bleomycin-induced lung fibrosis model, this compound reduced pulmonary fibrosis. In models of cholangiocarcinoma, pan-LOX inhibition with this compound has been shown to disrupt the fibroinflammatory tumor stroma, rendering the cancer more susceptible to chemotherapy.
Quantitative Data Summary
| Parameter | Finding | Model System | Reference |
| LOX/LOXL2 Inhibition | >90% inhibition of LOX and LOXL2 at one week and 28 days. | Myelofibrosis patients (Phase 1c study) | |
| LOX Protein Expression | ~2-fold increase after bleomycin treatment, which was ameliorated by this compound. | Bleomycin-induced skin fibrosis in mice | |
| Dermal Thickness | ~1.5-fold increase with bleomycin, which was ameliorated by this compound. | Bleomycin-induced skin fibrosis in mice | |
| Survival (in combination therapy) | 35% increase in survival compared to chemotherapy alone. | Pancreatic ductal adenocarcinoma mouse models | |
| Metastasis (in combination therapy) | 45% reduction in spread to other organs. | Pancreatic ductal adenocarcinoma mouse models |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for the immunohistochemical analysis of LOX expression.
References
- 1. A novel pan-lysyl oxidase inhibitor for improving the treatment of pancreatic cancer: Episode 16 of The Cancer Researcher Podcast - The Cancer Researcher [magazine.eacr.org]
- 2. umbrellalabs.is [umbrellalabs.is]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Association between lysyl oxidase and fibrotic focus in relation with inflammation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PXS-5505 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility and stability of the pan-lysyl oxidase inhibitor, PXS-5505, in dimethyl sulfoxide (DMSO). Adherence to these guidelines and protocols will ensure the accurate preparation, storage, and use of this compound solutions in research and development settings, leading to more reliable and reproducible experimental outcomes.
Introduction to this compound
This compound is a potent, orally bioavailable, and irreversible inhibitor of all lysyl oxidase (LOX) family members. By targeting these enzymes, this compound modulates the cross-linking of collagen and elastin, which are critical processes in the formation of the extracellular matrix. This mechanism of action gives this compound significant therapeutic potential in fibrotic diseases such as myelofibrosis and other conditions characterized by excessive tissue stiffening. Given its widespread use in preclinical and in vitro studies, understanding the solubility and stability of this compound in DMSO, a common laboratory solvent, is paramount for accurate and reproducible research.
Data Presentation: Solubility and Stability of this compound in DMSO
The following tables summarize the available quantitative data for the solubility and recommended storage conditions for this compound in DMSO.
Table 1: Solubility of this compound in DMSO
| Compound Form | Concentration | Method | Source |
| This compound (hydrochloride) | ≥10 mg/mL | Not Specified | Cayman Chemical |
| This compound | 10 mM | Not Specified | Probechem |
| This compound (dihydrochloride) | Soluble | Not Specified | AOBIOUS |
| This compound (free base) | Soluble | Not Specified | Excenen PharmaTech |
Table 2: Stability and Storage of this compound in DMSO Solution
| Storage Temperature | Duration | Stability Notes | Source |
| -20°C | 1 month | Recommended for solvent-based solutions. | Excenen PharmaTech |
| -20°C | 6 months | Recommended for solvent-based solutions. | Probechem |
| -80°C | 6 months | Recommended for solvent-based solutions. | Probechem |
Experimental Protocols
The following are detailed protocols for the preparation of this compound stock solutions and the determination of its solubility and stability in DMSO.
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a standardized 10 mM stock solution of this compound in DMSO for use in various assays.
Materials:
-
This compound (hydrochloride or free base) powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass or polypropylene vials
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound (free base) is 280.32 g/mol .
-
The molecular weight of this compound dihydrochloride is 353.23 g/mol .
-
Use the following formula to calculate the mass of this compound needed: Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol )
-
-
Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 2-3 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Sonication for 5-10 minutes can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol for Determination of Kinetic Solubility of this compound in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in an aqueous buffer, which is relevant for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Microplate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each this compound dilution to wells containing PBS (e.g., 198 µL) to achieve a final DMSO concentration of 1%.
-
Include a blank control containing only PBS and 1% DMSO.
-
Mix the contents of the wells by gentle shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.
-
Data Analysis: A significant increase in absorbance compared to the blank indicates precipitation. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility.
Protocol for Assessment of this compound Stability in DMSO by HPLC
Objective: To evaluate the stability of this compound in a DMSO stock solution over time under specified storage conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
HPLC-grade acetonitrile and water
-
Formic acid
-
HPLC system with a C18 column and UV detector
-
Autosampler vials
Procedure:
-
Time-Zero (T=0) Analysis: Immediately after preparing the 10 mM this compound stock solution, take an aliquot, dilute it to an appropriate concentration (e.g., 10 µM) with an acetonitrile/water mixture, and inject it into the HPLC system.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C and -80°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot of the stored stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC using the same method.
-
Freeze-Thaw Stability: Subject a separate aliquot of the stock solution to multiple freeze-thaw cycles (e.g., 5 cycles, where one cycle consists of freezing at -20°C for at least 12 hours and thawing at room temperature). After the cycles, analyze the sample by HPLC.
-
Data Analysis: Compare the peak area of the this compound parent compound at each time point and after freeze-thaw cycles to the T=0 sample. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Visualizations
The following diagrams illustrate the experimental workflow for assessing the solubility and stability of this compound and the conceptual interaction of this compound with DMSO.
Caption: Experimental workflow for this compound solubility and stability assessment.
Caption: this compound solvated by DMSO molecules.
Troubleshooting & Optimization
optimizing PXS-5505 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of PXS-5505 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, first-in-class small molecule that irreversibly inhibits all five members of the lysyl oxidase (LOX) family of enzymes: LOX and LOXL1-4.[1][2][3] The LOX family is responsible for the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[4][5] By inhibiting these enzymes, this compound prevents the maturation and stabilization of collagen fibers, thereby exerting a potent anti-fibrotic effect. This mechanism can reduce tissue stiffness and has been shown to enhance the efficacy of chemotherapy in preclinical cancer models by improving drug penetration into tumors.
Q2: How should I prepare and store this compound for cell culture experiments?
Proper handling is crucial for reproducible results.
-
Solubilization: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Stock Solution Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment.
-
Vehicle Control: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments and is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Always include a vehicle-only control group in your experiments.
Q3: What is a recommended starting concentration range for this compound in a new cell line?
For a new cell line or experimental system, it is recommended to perform a broad dose-response analysis to determine the optimal concentration.
-
Initial Range: A common starting range spans several orders of magnitude, from 1 nM to 100 µM.
-
Potency-Informed Range: this compound has demonstrated potent, irreversible inhibition of recombinant human LOX isoforms with IC50 values in the sub-micromolar range. A more focused starting range of 10 nM to 10 µM is a reasonable starting point for cell-based assays.
Q4: How can I confirm that this compound is active on its target in my cell culture model?
Confirming target engagement is a critical step. Several methods can be employed:
-
Direct Enzyme Activity Assay: Measure LOX/LOXL2 activity in cell lysates or conditioned media. A significant reduction in activity in this compound-treated samples compared to controls indicates target engagement. Sensitive bioprobe-based assays may be required for systems with low LOX expression.
-
Downstream Functional Assays: Since this compound's primary function is to inhibit collagen cross-linking, you can measure downstream effects. This includes analyzing collagen deposition via Picro-Sirius red staining or quantifying hydroxyproline levels in the cell layer/ECM.
-
Western Blotting: While this compound inhibits enzyme activity and not necessarily expression, you can assess downstream markers of fibrosis that may be modulated by ECM stiffness, such as α-smooth muscle actin (α-SMA).
Data & Protocols
Inhibitor Properties & Recommended Concentrations
The following tables summarize key properties of this compound and provide a general guideline for designing dose-response experiments.
Table 1: this compound Inhibitor Profile
| Property | Description | Reference |
|---|---|---|
| Target | Pan-Lysyl Oxidase (LOX, LOXL1, LOXL2, LOXL3, LOXL4) | |
| Mechanism | Irreversible, covalent inhibitor | |
| Solvent | DMSO | |
| Storage | -20°C or -80°C (in aliquots) |
| In Vitro Potency (IC50) | ~0.16 µM - 0.57 µM against recombinant human LOX isoforms | |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Concentration Range | Rationale |
|---|---|---|
| Initial Dose-Response (IC50) | 10 nM - 10 µM (Logarithmic dilutions) | Covers the known biochemical potency and allows for the determination of the effective concentration in a cellular context. |
| Cytotoxicity Assay (CC50) | 100 nM - 100 µM (Logarithmic dilutions) | Determines the concentration at which this compound becomes toxic to the cells, establishing a therapeutic window. |
| Functional Assays | Based on IC50 (e.g., 0.5x, 1x, 5x IC50) | Uses concentrations known to be effective and non-toxic to study biological effects. |
Experimental Protocol: Determining the IC50 of this compound on Cell Proliferation
This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
1. Materials:
- Target cells in culture
- This compound (10 mM stock in DMSO)
- Complete cell culture medium
- 96-well clear or opaque-walled plates (depending on assay)
- Phosphate-Buffered Saline (PBS)
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
- Multichannel pipette, plate reader
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (or for a suitable duration).
- Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. For a range of 10 µM to 10 nM, you might prepare 2X working concentrations (20 µM to 20 nM).
- Treatment: Remove the medium from the cells and add the this compound working dilutions. Also include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated" or "no-cell" control wells.
- Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
- Assay Readout: Perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this involves incubating with the reagent, solubilizing the formazan crystals, and reading absorbance. For CellTiter-Glo®, it involves adding the reagent and reading luminescence.
- Data Analysis:
- Normalize the data: Set the vehicle control as 100% viability and the no-cell control (background) as 0% viability.
- Plot the results: Graph the percent viability against the log of the this compound concentration.
- Calculate IC50: Use a non-linear regression model (e.g., sigmoidal dose-response) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
Visual Guides: Diagrams & Workflows
Troubleshooting Guide
Problem: I am not observing any effect with this compound.
Problem: I am observing high levels of cell death (cytotoxicity).
-
Possible Cause: The concentration of this compound used is too high and is causing general toxicity rather than a specific on-target effect. This compound has been shown to be well-tolerated in some primary cells up to 100 µM, but this is highly cell-type dependent.
-
Solution:
-
Perform a Cytotoxicity Assay: Systematically determine the 50% cytotoxic concentration (CC50) using an LDH release assay or a viability assay after a short-term, high-dose exposure.
-
Lower the Concentration: Select concentrations for your functional experiments that are well below the CC50 value. An ideal therapeutic window is where the effective concentration (IC50) is significantly lower than the cytotoxic concentration (CC50).
-
Check Vehicle Toxicity: Run a dose-response curve for your vehicle (DMSO) alone to ensure that the solvent is not the source of the toxicity.
-
Problem: My results are inconsistent between experiments.
-
Possible Cause: Inconsistency often stems from compound handling or experimental setup.
-
Solution:
-
Compound Stability: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots. Always prepare fresh working dilutions for each experiment.
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Consistent Controls: Always include positive and negative controls (where applicable) in addition to vehicle controls to ensure your assay is performing as expected.
-
Standardize Seeding Density: Ensure that cell seeding density is highly consistent between experiments, as this can significantly impact the outcome of proliferation and viability assays.
-
References
- 1. One moment, please... [magazine.eacr.org]
- 2. A first-in-class pan-lysyl oxidase inhibitor impairs stromal remodeling and enhances gemcitabine response and survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-lysyl oxidase inhibition disrupts fibroinflammatory tumor stroma, rendering cholangiocarcinoma susceptible to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 5. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
PXS-5505 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PXS-5505.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, small-molecule that is an irreversible, pan-lysyl oxidase (LOX) inhibitor. It targets all five members of the lysyl oxidase family (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1][2] By inhibiting these enzymes, this compound prevents the cross-linking of collagen and elastin, which are key processes in the formation of fibrotic tissue.[3][4] This inhibition of collagen and elastin cross-linking is the primary mechanism behind its anti-fibrotic activity.[1]
Q2: What are the recommended in vitro assays to assess this compound activity?
A2: The most common in vitro assay to determine the inhibitory activity of this compound is a fluorometric lysyl oxidase (LOX) activity assay. This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a LOX substrate. The H₂O₂ is then detected using a fluorescent probe in a horseradish peroxidase (HRP)-coupled reaction. Several commercial kits are available for this purpose.
Q3: What are the key preclinical animal models used to evaluate the efficacy of this compound?
A3: this compound has been evaluated in several preclinical models of fibrosis, including:
-
Bleomycin-induced skin and pulmonary fibrosis: This is a widely used model to mimic skin and lung fibrosis.
-
Unilateral Ureteral Obstruction (UUO)-induced kidney fibrosis: This model is used to study renal fibrosis.
-
Carbon tetrachloride (CCl₄)-induced liver fibrosis: This is a standard model for inducing liver fibrosis.
-
Ischemia-reperfusion heart model: This model is used to assess cardiac fibrosis.
Q4: What is the selectivity profile of this compound?
A4: this compound is a selective pan-LOX inhibitor. It shows potent inhibition against all LOX family members while having significantly lower activity against other human amine oxidases like diamine oxidase (DAO), vascular adhesion protein-1 (VAP-1), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).
Data Presentation
This compound Inhibitory Activity (IC₅₀)
| Target Enzyme | IC₅₀ (µM) |
| Fibroblast LOX | 0.493 |
| rhLOXL1 | 0.159 |
| rhLOXL2 | 0.57 |
| rhLOXL3 | 0.18 |
| rhLOXL4 | 0.19 |
rh = recombinant human
This compound Selectivity Profile
| Target Enzyme | IC₅₀ (µM) |
| Diamine Oxidase (DAO) | >30 |
| Vascular Adhesion Protein-1 (VAP-1) | >30 |
| Monoamine Oxidase A (MAO-A) | >30 |
| Monoamine Oxidase B (MAO-B) | >30 |
Summary of Clinical Trial Results for this compound in Myelofibrosis (NCT04676529)
| Parameter | Finding |
| Patient Population | Patients with primary, post-polycythemia vera, or post-essential thrombocythemia myelofibrosis who are relapsed, refractory, or ineligible for JAK inhibitor treatment. |
| Dose | 200 mg twice daily was identified as the optimal dose in the dose-escalation phase. |
| Safety | Generally well-tolerated, with the majority of adverse events being Grade 1-2 and not related to the treatment. |
| Pharmacokinetics | Reached steady-state plasma concentrations by Day 28. |
| Pharmacodynamics | Achieved >90% inhibition of LOX and LOXL2 at trough concentrations. |
| Efficacy | Preliminary signs of clinical efficacy, including a reduction in bone marrow collagen fibrosis in a subset of patients. |
Experimental Protocols & Troubleshooting Guides
In Vitro Lysyl Oxidase (LOX) Activity Assay
Objective: To determine the inhibitory effect of this compound on LOX activity.
Detailed Methodology:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercial fluorometric LOX activity assay kit. This typically includes a LOX substrate, a fluorescent probe, and horseradish peroxidase (HRP).
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the assay.
-
Assay Procedure:
-
In a 96-well black plate, add the LOX enzyme source (recombinant LOX or cell lysate).
-
Add the different concentrations of this compound or vehicle control.
-
Pre-incubate for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the LOX substrate and detection reagents.
-
Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 37°C.
-
-
Controls:
-
Negative Control: No LOX enzyme.
-
Vehicle Control: LOX enzyme with the vehicle used to dissolve this compound.
-
Positive Control Inhibitor: A known LOX inhibitor, such as β-aminopropionitrile (BAPN), can be used as a reference.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Contaminated reagents- Autofluorescence of test compound | - Run a "no enzyme" control to check for reagent contamination.- Test the fluorescence of this compound alone at the assay wavelength. |
| Low signal or no activity | - Inactive enzyme- Incorrect buffer conditions- Reagent degradation | - Use a fresh batch of enzyme and verify its activity with a positive control.- Ensure the assay buffer pH and composition are optimal for LOX activity.- Check the storage and handling of all reagents, especially the fluorescent probe and HRP. |
| High variability between replicates | - Pipetting errors- Inconsistent incubation times- Edge effects in the plate | - Use calibrated pipettes and ensure proper mixing.- Use a multichannel pipette for simultaneous addition of reagents.- Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity. |
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the anti-fibrotic efficacy of this compound in a mouse model of lung fibrosis.
Detailed Methodology:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg). Control animals receive sterile saline.
-
-
This compound Treatment:
-
Begin daily oral administration of this compound (e.g., 10-50 mg/kg) or vehicle control, starting from day 1 or after the initial inflammatory phase (e.g., day 7).
-
-
Endpoint Analysis (e.g., at day 14 or 21):
-
Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to assess collagen deposition and fibrosis. Score the extent of fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a marker of collagen.
-
Collagen Cross-link Analysis: Measure the levels of collagen cross-links in the lung tissue.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality rate | - Bleomycin dose is too high- Improper intratracheal instillation | - Perform a dose-response study to determine the optimal bleomycin concentration.- Ensure proper technique for intratracheal administration to avoid lung injury. |
| High variability in fibrosis | - Inconsistent bleomycin delivery- Animal-to-animal variation | - Ensure accurate and consistent delivery of bleomycin to the lungs.- Increase the number of animals per group to account for biological variability. |
| No significant effect of this compound | - Inadequate dose or bioavailability- Treatment initiated too late | - Perform pharmacokinetic studies to ensure adequate drug exposure.- Consider initiating treatment at an earlier time point to target the onset of fibrosis. |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting fibrosis.
Experimental Workflow for In Vivo Bleomycin Model
Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.
Logical Relationship for Troubleshooting LOX Activity Assays
Caption: Troubleshooting logic for lysyl oxidase activity assays.
References
- 1. Pan-Lysyl Oxidase Inhibitor this compound Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 4. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of PXS-5505 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of PXS-5505 in experimental settings. The information is designed to address potential issues related to off-target effects and to ensure the proper design and interpretation of studies involving this pan-lysyl oxidase (LOX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, orally bioavailable, and irreversible small-molecule inhibitor of the entire lysyl oxidase (LOX) family of enzymes.[1] It works by covalently binding to the active site of the LOX enzymes, thereby preventing the cross-linking of collagen and elastin in the extracellular matrix.[1] This inhibition of collagen and elastin maturation is the basis for its anti-fibrotic activity.
Q2: How selective is this compound for the lysyl oxidase family?
This compound is highly selective for the five members of the lysyl oxidase family. It shows minimal to no activity against other human amine oxidases at therapeutic concentrations. This high selectivity is a key feature that contributes to its favorable safety profile compared to less specific, older LOX inhibitors like β-aminopropionitrile (BAPN).[2]
Q3: What are the known on-target effects of this compound in preclinical models?
In a variety of preclinical models, this compound has demonstrated potent anti-fibrotic effects.[2] Key on-target effects include:
-
Reduction of collagen deposition and cross-linking in models of organ fibrosis (lung, kidney, liver, heart) and cancer.[3]
-
Amelioration of tissue stiffness associated with fibrosis.
-
In cancer models, this compound can normalize the tumor microenvironment, leading to improved delivery and efficacy of chemotherapeutic agents.
Q4: Has this compound shown any significant off-target effects in clinical trials?
Clinical trials of this compound, primarily in patients with myelofibrosis, have consistently demonstrated a favorable safety profile. The drug is generally well-tolerated, with the majority of adverse events reported as mild (Grade 1 or 2) and not considered to be related to the treatment. No dose-limiting toxicities have been observed at clinically effective doses.
Troubleshooting Guide
Issue 1: Lack of Expected Anti-Fibrotic Effect in an In Vitro or In Vivo Model
-
Possible Cause 1: Insufficient Target Engagement.
-
Troubleshooting Steps:
-
Confirm this compound Concentration: Ensure that the concentration of this compound used in your in vitro assay is sufficient to inhibit the LOX enzymes present. Refer to the IC50 values in Table 1. For in vivo studies, confirm that the dosing regimen is adequate to achieve and maintain inhibitory plasma concentrations.
-
Measure LOX/LOXL2 Activity: Directly measure the activity of LOX and/or LOXL2 in your experimental system (e.g., cell lysates, tissue homogenates, or plasma) to confirm target engagement. A significant reduction in activity is expected.
-
Assess Downstream Biomarkers: Analyze downstream markers of LOX activity, such as collagen cross-links (e.g., pyridinoline and deoxypyridinoline) or hydroxyproline levels, to confirm a biological effect of LOX inhibition.
-
-
-
Possible Cause 2: Model-Specific Factors.
-
Troubleshooting Steps:
-
LOX Family Expression: Profile the expression levels of all five LOX family members in your specific cell type or tissue model. The anti-fibrotic effect of this compound will be most pronounced in systems with high levels of LOX expression.
-
Disease Model Characteristics: Consider the specific characteristics of your disease model. The efficacy of this compound may vary depending on the stage of fibrosis and the relative contribution of LOX-mediated collagen cross-linking to the pathology.
-
-
Issue 2: Observation of an Unexpected Phenotype
-
Possible Cause 1: On-Target Effects in a Novel Context.
-
Troubleshooting Steps:
-
Consider the Role of LOX in Your System: The lysyl oxidase family is involved in various biological processes beyond fibrosis, including cell adhesion, migration, and signaling. The observed phenotype may be an on-target effect of pan-LOX inhibition that has not been previously characterized in your specific experimental context.
-
Literature Review: Conduct a thorough literature search on the known functions of each LOX family member in the biological system you are studying. This may provide insights into why pan-LOX inhibition is leading to the unexpected phenotype.
-
-
-
Possible Cause 2: Compensatory Mechanisms.
-
Troubleshooting Steps:
-
Gene Expression Analysis: Perform gene expression analysis (e.g., RNA-seq) to determine if there are any compensatory changes in gene expression in response to this compound treatment. This could reveal the upregulation of pathways that are attempting to counteract the effects of LOX inhibition.
-
-
Data Presentation
Table 1: this compound Inhibitory Potency (IC50) Against Lysyl Oxidase Family Members
| Target Enzyme | IC50 (µM) |
| Fibroblast LOX | 0.493 |
| Recombinant Human LOXL1 | 0.159 |
| Recombinant Human LOXL2 | 0.57 |
| Recombinant Human LOXL3 | 0.18 |
| Recombinant Human LOXL4 | 0.19 |
Data sourced from Cayman Chemical product information sheet.
Table 2: this compound Selectivity Profile Against Other Human Amine Oxidases
| Target Enzyme | IC50 (µM) |
| Diamine Oxidase (DAO) | >30 |
| Vascular Adhesion Protein-1 (VAP-1) | >30 |
| Monoamine Oxidase A (MAO-A) | >30 |
| Monoamine Oxidase B (MAO-B) | >30 |
Data sourced from Cayman Chemical product information sheet.
Experimental Protocols
Key Experiment: Assessment of this compound Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
This protocol is a generalized representation based on descriptions of preclinical studies.
-
Animal Model: Use C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) in sterile saline. Control animals receive sterile saline only.
-
This compound Administration:
-
Begin oral administration of this compound (e.g., 15 mg/kg, daily) or vehicle control one day after bleomycin instillation.
-
Continue daily dosing for the duration of the experiment (typically 14-21 days).
-
-
Endpoint Analysis (Day 14 or 21):
-
Histology: Harvest lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and quantify the hydroxyproline content as a measure of total collagen.
-
Collagen Cross-link Analysis: Utilize techniques such as HPLC to measure the levels of pyridinoline and deoxypyridinoline cross-links in lung tissue hydrolysates.
-
Immunohistochemistry: Stain lung sections for markers of fibrosis such as α-smooth muscle actin (α-SMA).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Pan-lysyl oxidase inhibition disrupts fibroinflammatory tumor stroma, rendering cholangiocarcinoma susceptible to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-Lysyl Oxidase Inhibitor this compound Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
troubleshooting inconsistent results with PXS-5505
Welcome to the technical support center for PXS-5505, a first-in-class, orally bioavailable, pan-lysyl oxidase (LOX) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. This compound is a potent tool in the study of fibrotic diseases and cancer by preventing the cross-linking of collagen and elastin in the extracellular matrix.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an irreversible and selective pan-inhibitor of the lysyl oxidase (LOX) family of enzymes, including LOX and LOXL1-4. These enzymes are crucial for the cross-linking of collagen and elastin, which provides structural integrity to the extracellular matrix (ECM). By inhibiting these enzymes, this compound disrupts the stabilization of pathological collagen, leading to a reduction in tissue stiffness and fibrosis. Its mechanism involves forming a covalent bond with the active site of the LOX enzymes, leading to their irreversible inactivation.
Q2: What are the primary research applications for this compound?
A2: this compound is primarily investigated for its anti-fibrotic properties in various diseases. It is in clinical development for the treatment of myelofibrosis, a bone marrow cancer characterized by excessive scar tissue formation. Additionally, research has demonstrated its potential in treating other fibrotic conditions affecting organs such as the skin, lungs, heart, kidneys, and liver. In oncology, this compound is being explored for its ability to modify the tumor microenvironment, potentially enhancing the efficacy of chemotherapy in cancers like pancreatic and liver cancer.
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid powder at -20°C for up to two years. In solvent, it should be stored at -20°C for up to one month. The compound is stable for several weeks at ambient temperature during shipping.
Q4: Has this compound shown a good safety profile in studies?
A4: Yes, clinical trials in healthy volunteers and patients with myelofibrosis have demonstrated that this compound is well-tolerated and has an excellent safety profile. The majority of adverse events reported have been mild (Grade 1 or 2) and not considered to be related to the treatment.
Troubleshooting Inconsistent Results
Researchers may occasionally encounter variability in their results when working with this compound. This section provides guidance on how to troubleshoot common issues.
Issue 1: Lower than Expected Efficacy in Cell-Based Assays
Possible Causes:
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration.
-
Suboptimal Cell Density: The number of cells used in the assay can influence the observed effect of the inhibitor.
-
Cell Line Variability: Different cell lines may have varying expression levels of LOX enzymes or different compensatory mechanisms.
-
Incorrect Dosing: Errors in calculating the final concentration can lead to inaccurate results.
-
Compound Degradation: Improper storage or handling of the compound can lead to its degradation.
Troubleshooting Steps:
-
Verify Solubility:
-
Visually inspect the media after adding this compound for any signs of precipitation.
-
Prepare a fresh stock solution in DMSO and ensure it is fully dissolved before diluting it into the culture medium.
-
Consider performing a solubility test in your specific cell culture medium.
-
-
Optimize Cell Seeding Density:
-
Perform a titration experiment with varying cell numbers to determine the optimal density for your assay.
-
-
Characterize Your Cell Line:
-
If possible, quantify the expression of LOX family members in your cell line of interest using techniques like qPCR or Western blotting.
-
-
Confirm Dosing:
-
Double-check all calculations for dilutions and final concentrations.
-
Use calibrated pipettes to ensure accurate volume transfers.
-
-
Ensure Compound Integrity:
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Protect the compound from light and store it as recommended.
-
Issue 2: High Variability Between Replicates
Possible Causes:
-
Inconsistent Cell Plating: Uneven distribution of cells in multi-well plates.
-
Edge Effects: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.
-
Incomplete Mixing: Failure to properly mix the compound in the media before adding it to the cells.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells or the compound.
Troubleshooting Steps:
-
Improve Cell Plating Technique:
-
Ensure a single-cell suspension before plating.
-
Gently swirl the plate in a figure-eight motion to distribute cells evenly.
-
-
Mitigate Edge Effects:
-
Avoid using the outermost wells of the plate for experiments.
-
Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Ensure Homogeneous Compound Distribution:
-
Gently mix the media by pipetting up and down after adding this compound.
-
-
Refine Pipetting Technique:
-
Use appropriate pipette sizes for the volumes being transferred.
-
Ensure consistent speed and pressure when pipetting.
-
Experimental Protocols & Data
Protocol 1: In Vitro LOX Activity Assay
This protocol provides a general framework for measuring the enzymatic activity of lysyl oxidase in the presence of this compound.
Materials:
-
Recombinant human LOX enzyme
-
This compound
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
A suitable LOX substrate (e.g., a long-chain alkylamine)
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the recombinant LOX enzyme to each well and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a reaction mixture containing the LOX substrate, Amplex Red, and HRP in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various LOX family members as reported in the literature.
| Enzyme Target | IC50 (µM) |
| Fibroblast LOX | 0.493 |
| Recombinant Human LOXL1 | 0.159 |
| Recombinant Human LOXL2 | 0.57 |
| Recombinant Human LOXL3 | 0.18 |
| Recombinant Human LOXL4 | 0.19 |
Data sourced from Cayman Chemical product information.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol outlines a method to assess the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., pancreatic cancer cell line)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well clear microplate
-
Incubator (37°C, 5% CO2)
-
Plate reader with absorbance capabilities
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is visible.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizing Workflows and Pathways
This compound Mechanism of Action
Caption: this compound inhibits the LOX enzyme family, preventing ECM cross-linking.
Troubleshooting Workflow for Inconsistent Efficacy
Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.
Experimental Workflow for Cell-Based Assays
Caption: A general workflow for conducting cell-based experiments with this compound.
References
- 1. Pharmaxis Cleared To Progress To Phase 2 Bone Marrow Cancer Trial - BioSpace [biospace.com]
- 2. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 3. Pan-Lysyl Oxidase Inhibitor this compound Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. What are Lysyl oxidase inhibitors and how do they work? [synapse.patsnap.com]
PXS-5505 In Vivo Half-Life and Experimental Considerations: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo half-life of PXS-5505, a novel pan-lysyl oxidase (LOX) inhibitor. This guide includes troubleshooting advice and frequently asked questions to facilitate the smooth execution of preclinical experiments.
Pharmacokinetic Profile of this compound
While specific quantitative data on the half-life of this compound in preclinical animal models is not extensively detailed in publicly available literature, data from human clinical trials provide a strong indication of its pharmacokinetic profile. The pharmacokinetic and pharmacodynamic properties observed in humans are reported to be consistent with preclinical findings.
| Parameter | Value | Species | Study | Dosage |
| Half-life (t½) | ~7 hours | Human | Phase 1 | 200 mg daily (multiple doses) |
| Time to maximum plasma concentration (Tmax) | ~1 hour | Human | Phase 1 | 200 mg daily (multiple doses) |
| Maximum plasma concentration (Cmax) | 916 ng/mL | Human | Phase 1 | 200 mg daily (multiple doses) |
| Area under the curve (AUC0-24) | 7421 hr*ng/mL | Human | Phase 1 | 200 mg daily (multiple doses) |
It is important to note that pharmacokinetic parameters can vary between species. The data presented above should be used as a reference point for designing preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, oral, small-molecule inhibitor of the entire lysyl oxidase (LOX) family of enzymes (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1][2] By irreversibly inhibiting these enzymes, this compound prevents the cross-linking of collagen and elastin, which is a key process in the formation of fibrotic tissue.[3] This anti-fibrotic activity is being investigated in various diseases, including myelofibrosis and solid tumors like pancreatic cancer.[4][5]
Q2: In which preclinical models has this compound been tested?
A2: this compound has been evaluated in a range of in vivo rodent models that mimic fibrotic conditions and cancer. These include mouse models of systemic sclerosis, bleomycin-induced pulmonary fibrosis, and pancreatic cancer. It has also shown efficacy in reducing fibrosis in models of kidney, lung, heart, and liver fibrosis.
Q3: What is the recommended dosing for this compound in preclinical mouse studies?
A3: While optimal dosing can vary depending on the specific disease model and experimental endpoint, a daily oral administration of 15 mg/kg has been effectively used in a bleomycin-induced skin fibrosis mouse model. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model.
Q4: How is this compound administered in preclinical studies?
A4: In the available preclinical studies, this compound is administered orally.
Troubleshooting Guide for In Vivo Experiments
| Issue | Potential Cause | Recommended Solution |
| Variability in plasma concentrations | - Inconsistent oral gavage technique- Animal stress affecting absorption- Formulation issues | - Ensure proper and consistent oral gavage technique.- Acclimatize animals to handling and dosing procedures to minimize stress.- Prepare fresh formulations daily and ensure complete solubilization. |
| Lower than expected efficacy | - Insufficient dose- Suboptimal dosing frequency- Advanced disease state in the model | - Conduct a dose-response study to identify the optimal dose.- Considering the reported half-life in humans, twice-daily dosing might be necessary to maintain sufficient drug exposure.- Initiate treatment at an earlier stage of the disease model. |
| Unexpected toxicity | - Off-target effects- Vehicle-related toxicity- Species-specific sensitivity | - Review the known safety profile of this compound.- Run a vehicle-only control group to rule out vehicle effects.- If using a new animal model, conduct a preliminary tolerability study. |
Key Experimental Protocols
Below are summaries of methodologies used in key preclinical studies of this compound.
Bleomycin-Induced Skin Fibrosis Mouse Model
-
Animal Model: Mice receive intradermal injections of bleomycin to induce skin fibrosis.
-
Treatment: this compound is administered daily via oral gavage at a dose of 15 mg/kg.
-
Assessment: Efficacy is evaluated by measuring dermal thickness and the expression of fibrosis markers such as α-smooth muscle actin (α-SMA).
Pancreatic Cancer Mouse Model
-
Animal Model: Mouse models of pancreatic ductal adenocarcinoma are utilized.
-
Treatment: this compound is administered in combination with chemotherapy.
-
Assessment: The primary outcomes measured are survival rates and the extent of cancer metastasis to other organs, such as the liver.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of experimental design and the mechanism of action of this compound, the following diagrams are provided.
In Vivo Pharmacokinetic Study Workflow for this compound
Mechanism of Action of this compound in Inhibiting Fibrosis
References
- 1. Pan-Lysyl Oxidase Inhibitor this compound Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis [mdpi.com]
- 2. umbrellalabs.is [umbrellalabs.is]
- 3. Paper: Evaluation of a Pan-Lysyl Oxidase Inhibitor, this compound, in Myelofibrosis: A Phase I, Randomized, Placebo Controlled Double Blind Study in Healthy Adults [ash.confex.com]
- 4. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 5. Pan-Lysyl Oxidase Inhibitor this compound Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
PXS-5505 Technical Support Center: Ensuring Stability in Your Experiments
Welcome to the PXS-5505 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in solution, with a focus on preventing degradation and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For the hydrochloride salt of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions at a concentration of ≥10 mg/mL. The free base form is also soluble in DMSO.
Q2: Can I dissolve this compound in aqueous buffers?
A2: Yes, the hydrochloride salt of this compound is soluble in aqueous buffers like PBS (pH 7.2) at a concentration of ≥10 mg/mL. However, it is crucial to note that aqueous solutions of this compound are not recommended for storage for more than one day due to potential degradation. For optimal results, prepare fresh aqueous solutions for each experiment.
Q3: What are the recommended storage conditions for this compound?
A3: this compound as a solid should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years. Stock solutions in DMSO should also be stored at -20°C; under these conditions, they are stable for several months.
Q4: Is this compound sensitive to light?
A4: While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to protect solutions from prolonged exposure to light. Storing solutions in amber vials or wrapping containers in aluminum foil is recommended to minimize potential light-induced degradation.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and irreversible pan-inhibitor of the lysyl oxidase (LOX) family of enzymes (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1] These enzymes are critical for the cross-linking of collagen and elastin in the extracellular matrix (ECM). By inhibiting all LOX family members, this compound prevents the maturation of the ECM, which is a key process in fibrosis and certain cancers.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower than expected activity of this compound in experiments. | Degradation of this compound in aqueous solution. | 1. Prepare fresh aqueous solutions of this compound immediately before each experiment. 2. Avoid storing aqueous solutions, even for short periods. If temporary storage is unavoidable, keep the solution on ice and protected from light. 3. Verify the pH of your experimental buffer, as extreme pH values may accelerate degradation. |
| Inaccurate concentration of the stock solution. | 1. Ensure the solid this compound was fully dissolved in DMSO. Gentle warming and vortexing may aid dissolution. 2. Use a calibrated pipette for accurate volume measurements. 3. Periodically check the concentration of your DMSO stock solution, especially if it has been stored for an extended period. | |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer. | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | 1. Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically not exceeding 1%. However, always verify the tolerance of your experimental system to DMSO. 2. Consider preparing a more dilute stock solution in DMSO before further dilution into the aqueous buffer. |
| Variability in results between different experimental batches. | Inconsistent handling or storage of this compound solutions. | 1. Standardize the protocol for preparing and handling this compound solutions across all experiments. 2. Ensure all users are aware of the limited stability of this compound in aqueous solutions. 3. Aliquot DMSO stock solutions to minimize freeze-thaw cycles. |
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Form | Solvent | Solubility | Stock Solution Storage | Aqueous Solution Storage |
| This compound HCl | DMSO | ≥10 mg/mL | -20°C (months) | Not Recommended (Use Fresh) |
| PBS (pH 7.2) | ≥10 mg/mL | N/A | Not Recommended (Use Fresh) | |
| This compound Free Base | DMSO | Soluble | -20°C (months) | Not Recommended (Use Fresh) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound (hydrochloride or free base)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound solid in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Buffer
-
Objective: To provide a framework for researchers to determine the stability of this compound in their specific experimental buffer.
-
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer (e.g., cell culture medium, assay buffer)
-
Incubator or water bath set to the experimental temperature
-
Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)
-
Sterile tubes
-
-
Procedure:
-
Prepare a fresh solution of this compound in the desired aqueous buffer at the final experimental concentration.
-
Immediately take a time-zero (T=0) sample and analyze the concentration of this compound using a validated analytical method. This will serve as the baseline.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Immediately analyze the concentration of this compound in each aliquot.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine the degradation rate.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting fibrosis.
Caption: Workflow for assessing this compound stability in solution.
Caption: Troubleshooting logic for this compound experiments.
References
PXS-5505 Studies: A Technical Support Guide to Appropriate Negative Controls
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and utilizing appropriate negative controls for studies involving PXS-5505, a potent, irreversible pan-lysyl oxidase (pan-LOX) inhibitor. Adherence to rigorous experimental design, including the use of proper controls, is paramount to generating reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary negative control for in vitro studies with this compound?
A1: The primary negative control for in vitro experiments is a vehicle control . This compound is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then further diluted in culture medium to the final working concentration. The vehicle control should consist of the culture medium containing the same final concentration of the solvent used to dissolve this compound. For example, if your final DMSO concentration in the this compound treated group is 0.1%, your vehicle control should be cells treated with 0.1% DMSO in culture medium.
Q2: What is the appropriate negative control for in vivo studies with this compound?
A2: For in vivo studies, a vehicle control group is essential. This group of animals receives the same administration (e.g., oral gavage, intraperitoneal injection) of the vehicle used to formulate this compound, on the same schedule and volume as the this compound-treated group. While the exact vehicle composition can vary based on the study, a common formulation for oral administration of similar small molecules involves a mixture of excipients to ensure solubility and stability. One published study using this compound administered via intraperitoneal injection used 0.9% saline as the vehicle. A patent for a similar lysyl oxidase inhibitor described a vehicle of 50% PEG400 and 1% Tween 80 in acetate buffer (pH 4) for oral gavage. Researchers should ensure the chosen vehicle is well-tolerated by the animals and does not have any confounding biological effects in the model being studied.
Q3: Is there a structurally similar, inactive analogue of this compound to use as a negative control?
A3: Currently, there is no commercially available, validated inactive analogue of this compound that is structurally similar but lacks inhibitory activity against the lysyl oxidase family. In the absence of such a molecule, the reliance on a meticulously prepared vehicle control is even more critical to account for any potential non-specific effects of the compound or its formulation.
Q4: How can I control for potential off-target effects of this compound?
A4: While this compound is reported to be a highly selective pan-LOX inhibitor, it is good practice to consider potential off-target effects.[1] This can be addressed by:
-
Multiple readouts: Assess multiple downstream markers of LOX activity (e.g., collagen cross-linking, tissue stiffness) and fibrosis to build a stronger case for on-target effects.
-
Rescue experiments: In cell-based assays, if possible, overexpressing the target LOX enzymes could potentially rescue the phenotype induced by this compound, demonstrating target specificity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in in vitro assays | Vehicle (e.g., DMSO) concentration is too high, causing cellular stress or toxicity. | Perform a dose-response curve for the vehicle alone to determine the maximal non-toxic concentration. Ensure the final vehicle concentration is consistent across all treatment groups, including the negative control. |
| Variability in in vivo results | Inconsistent preparation or administration of the this compound formulation or vehicle. | Prepare the this compound formulation and vehicle fresh for each administration, if possible. Ensure thorough mixing and consistent dosing volumes based on animal weight. |
| Unexpected phenotypes in the vehicle control group | The vehicle itself has a biological effect in the chosen animal model. | Conduct a pilot study to assess the tolerability and biological inertness of the chosen vehicle. If effects are observed, consider alternative, well-established vehicle formulations. |
| Difficulty distinguishing on-target from off-target effects | Lack of a specific inactive control molecule. | As mentioned in the FAQs, employ multiple, mechanistically linked readouts. If the observed effects are consistently aligned with the known function of LOX enzymes, it strengthens the evidence for on-target activity. |
Data Presentation: Efficacy of this compound in Preclinical Fibrosis Models
The following tables summarize the quantitative effects of this compound in various preclinical models of fibrosis.
Table 1: Effect of this compound on Dermal Fibrosis in a Bleomycin-Induced Scleroderma Mouse Model
| Parameter | Bleomycin + Vehicle | Bleomycin + this compound (15 mg/kg) | % Reduction |
| Dermal Thickness (µm) | ~180 | ~120 | ~33% |
| α-SMA Expression (Arbitrary Units) | ~2.5 | ~1.0 | ~60% |
Data synthesized from a representative study.[2]
Table 2: Effect of this compound on Pulmonary Fibrosis in a Bleomycin-Induced Lung Fibrosis Mouse Model
| Parameter | Bleomycin + Vehicle | Bleomycin + this compound (15 mg/kg) | % Reduction |
| Ashcroft Score | ~6.5 | ~3.5 | ~46% |
| Hydroxyproline Content (µ g/lung ) | ~300 | ~200 | ~33% |
Data synthesized from a representative study.[2]
Experimental Protocols
Below are key methodological considerations for studies involving this compound.
In Vitro Enzyme Inhibition Assay
-
Enzyme Source: Recombinant human LOX or LOXL2 enzymes.
-
Substrate: A suitable substrate for the specific LOX enzyme being tested (e.g., a fluorescently labeled substrate).
-
Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of this compound or vehicle (DMSO) for a specified period to allow for irreversible binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction kinetics (e.g., fluorescence increase) over time using a plate reader.
-
-
Negative Control: The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound tested.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound and normalize to the vehicle control to determine the IC50 value.
In Vivo Bleomycin-Induced Skin Fibrosis Model
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin for a defined period (e.g., 21 days). A control group should receive saline injections.
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.9% saline, or a formulation containing PEG400 and Tween 80).
-
Administer this compound or vehicle daily by oral gavage, starting at a specified time point relative to the first bleomycin injection.
-
-
Experimental Groups:
-
Group 1: Saline + Vehicle
-
Group 2: Bleomycin + Vehicle
-
Group 3: Bleomycin + this compound
-
-
Endpoint Analysis: After the treatment period, euthanize the animals and collect skin tissue for analysis of dermal thickness (e.g., using calipers or histology), collagen content (e.g., hydroxyproline assay or Masson's trichrome staining), and myofibroblast infiltration (e.g., α-SMA immunohistochemistry).
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting fibrosis.
Caption: In vivo experimental workflow for this compound studies.
Caption: Logic for selecting appropriate negative controls.
References
- 1. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 2. Pan-Lysyl Oxidase Inhibitor this compound Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected outcomes in PXS-5505 experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating experiments involving PXS-5505. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected outcomes and refine your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, small-molecule that acts as an irreversible inhibitor of all lysyl oxidase (LOX) family members (a pan-LOX inhibitor).[1][2] Its primary function is to prevent the post-translational oxidative deamination of lysine residues on target proteins like collagen and elastin.[1] This inhibition reduces the formation of cross-links within the extracellular matrix (ECM), thereby decreasing fibrotic tissue formation.[1][3] The molecule is hypothesized to bind to the highly specific LTQ (lysyl tyrosyl quinone) group in the active site of the LOX enzymes.
Q2: In which experimental models has this compound shown anti-fibrotic activity?
A2: this compound has demonstrated potent anti-fibrotic efficacy in various preclinical models. These include rodent models of systemic sclerosis, where it reduced dermal thickness and pulmonary fibrosis. It has also shown positive effects in models of heart, kidney, and liver fibrosis. Furthermore, it has been investigated in the context of myelofibrosis, a bone marrow cancer characterized by fibrosis.
Q3: What is the recommended solvent for in vitro experiments?
A3: For in vitro experiments, this compound can be dissolved in Dimethyl Sulfoxide (DMSO).
Q4: Are there known off-target effects of this compound?
A4: this compound is designed to be a highly selective inhibitor for the lysyl oxidase family of enzymes. However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out without specific experimental validation. It is recommended to include appropriate controls in your experiments to monitor for potential off-target activities.
Troubleshooting Guides
This section addresses specific unexpected outcomes you might encounter during your experiments with this compound.
Unexpected Outcome 1: Inconsistent Anti-Fibrotic Effects in Cell Culture
Scenario: You are treating fibroblasts with this compound and observing variable effects on collagen deposition or ECM-related gene expression.
| Possible Cause | Troubleshooting Suggestion |
| Cell confluence and passage number | Fibroblast activity and response to anti-fibrotic agents can be highly dependent on cell density and passage number. Ensure you are using cells within a consistent, low passage number range and seeding them at a standardized density for all experiments. |
| This compound degradation | This compound may degrade in culture medium over extended incubation periods. Consider replenishing the medium with fresh this compound every 24-48 hours, depending on the duration of your experiment. |
| Serum concentration in media | Serum contains various growth factors that can stimulate fibroblast proliferation and matrix production, potentially masking the inhibitory effects of this compound. Try reducing the serum concentration or using a serum-free medium after an initial attachment period. |
| Assay timing | The anti-fibrotic effects of this compound may take time to become apparent as it primarily affects newly synthesized and deposited ECM. Consider extending the treatment duration to allow for sufficient matrix turnover. |
Unexpected Outcome 2: Altered Cell Morphology or Adhesion
Scenario: After treatment with this compound, you observe changes in cell shape, spreading, or attachment to the culture substrate.
| Possible Cause | Troubleshooting Suggestion |
| Disruption of cell-matrix interactions | By inhibiting LOX enzymes, this compound alters the structure of the ECM, which can, in turn, affect how cells adhere and spread. This may be an expected outcome of the treatment. |
| Cytotoxicity at high concentrations | While generally well-tolerated, high concentrations of any compound can lead to cytotoxicity. Perform a dose-response curve and a cell viability assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration for your cell type. |
| Solvent (DMSO) effects | The vehicle used to dissolve this compound, typically DMSO, can affect cell morphology at higher concentrations. Ensure your vehicle control contains the same final concentration of DMSO as your treated samples and that this concentration is non-toxic. |
Unexpected Outcome 3: No significant change in established fibrosis in vivo
Scenario: In an animal model with pre-existing fibrosis, treatment with this compound does not lead to a significant reduction in fibrotic markers.
| Possible Cause | Troubleshooting Suggestion |
| Irreversible cross-linking | This compound is most effective at preventing the formation of new collagen cross-links. In established fibrosis with mature, heavily cross-linked collagen, the drug may have limited ability to reverse the existing fibrotic architecture. Consider initiating treatment earlier in the disease model. |
| Pharmacokinetics and bioavailability | The dose and route of administration may not be optimal for achieving sufficient drug concentration in the target tissue. Review the literature for established dosing regimens in similar models. Consider performing pharmacokinetic studies to measure drug levels in plasma and the tissue of interest. |
| Model-specific resistance | The specific fibrotic mechanisms in your chosen animal model may be less dependent on LOX activity. Investigate the expression levels of LOX family members in your model to confirm they are upregulated and therefore a relevant target. |
Data Presentation
Table 1: Summary of this compound Efficacy in a Phase I/IIa Myelofibrosis Trial
| Parameter | Observation | Reference |
| Dose Escalation | 200 mg twice daily was determined to be safe and effective. | |
| Target Engagement | Greater than 90% inhibition of LOX and LOXL2 in plasma at the 200 mg BID dose. | |
| Bone Marrow Fibrosis | Reduction in bone marrow collagen was observed. 60% of patients showed improvement in fibrosis grade after 6 months. | |
| Hematological Parameters | Stable or improved platelet counts were observed in the majority of patients who completed 24 weeks of treatment. | |
| Symptom Score | A reduction of ≥ 20% in total symptom score was seen in 62% of patients. |
Experimental Protocols
Key Experiment: Western Blot for LOX Protein Expression
This protocol provides a general framework for assessing the expression of lysyl oxidase (LOX) family members in cell lysates or tissue homogenates.
-
Sample Preparation:
-
For cultured cells: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissues: Homogenize the tissue in RIPA buffer on ice.
-
Centrifuge the lysates/homogenates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system. For high molecular weight LOX isoforms, a wet transfer overnight at 4°C is recommended.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific to the LOX isoform of interest overnight at 4°C. Dilute the antibody in the blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting ECM cross-linking.
Caption: Standard workflow for Western blot analysis of LOX proteins.
Caption: Logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound dihydrochloride monohydrate | pan-LOX inhibitor | Probechem Biochemicals [probechem.com]
- 3. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor solubility of PXS-5505 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of PXS-5505's poor solubility in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is known to have poor aqueous solubility. However, its hydrochloride salt shows improved solubility in certain solvents.[1][2] It is soluble in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS, pH 7.2) at concentrations of ≥10 mg/mL.[1][2] Its solubility in ethanol is significantly lower, in the range of 0.1-1 mg/mL.[1]
Q2: I dissolved this compound in DMSO for my cell-based assay, but I see precipitation when I add it to my aqueous culture medium. Why is this happening and what can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of this compound in the DMSO stock is no longer soluble when diluted into the largely aqueous cell culture medium. To address this, you can:
-
Lower the final concentration: The simplest approach is to use a lower final concentration of this compound in your assay.
-
Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain the compound in solution.
-
Incorporate a co-solvent: A small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in the final solution can improve solubility.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions of the DMSO stock into the aqueous buffer.
Q3: Can I prepare a stock solution of this compound directly in an aqueous buffer?
A3: Yes, for the hydrochloride salt of this compound, it is possible to prepare a stock solution directly in PBS (pH 7.2) at a concentration of ≥10 mg/mL. However, it is recommended not to store this aqueous solution for more than one day due to potential stability issues. For consistent results, preparing fresh aqueous solutions is advisable.
Q4: Are there any other solvents I can use to prepare a stock solution of this compound?
A4: DMSO is the most commonly recommended organic solvent for preparing high-concentration stock solutions of this compound. While ethanol can be used, its lower solubilizing capacity (0.1-1 mg/mL) may not be suitable for all experimental needs.
Q5: How does the pH of the aqueous solution affect the solubility of this compound?
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | - Lower the final concentration of this compound.- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.- Perform a serial dilution of the DMSO stock into the aqueous buffer. |
| Cloudiness or precipitation observed in the prepared aqueous solution over time. | The compound is slowly precipitating out of the solution, indicating poor stability of the aqueous formulation. | - Prepare fresh aqueous solutions for each experiment.- Avoid storing aqueous solutions for more than one day.- If possible, reduce the incubation time of your experiment. |
| Inconsistent results in cell-based assays. | Poor solubility leading to an inaccurate effective concentration of the inhibitor. | - Visually inspect your assay plates for any signs of precipitation before and after the experiment.- Perform a solubility test of this compound in your specific cell culture medium to determine its solubility limit. |
| Difficulty dissolving this compound powder in the desired solvent. | The compound may require energy to overcome the crystal lattice energy. | - Gently warm the solution (e.g., to 37°C).- Briefly sonicate the solution to aid dissolution. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound hydrochloride.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ≥10 mg/mL | |
| Ethanol | 0.1-1 mg/mL |
Experimental Protocols
Protocol for Preparing a Solubilized Working Solution of this compound for In Vitro Assays
This protocol provides a general method for preparing a working solution of this compound and can be adapted based on specific experimental requirements.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO: a. Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mg/mL (or higher, if soluble). c. Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution. d. Store the DMSO stock solution at -20°C or -80°C for long-term storage.
-
Prepare an Intermediate Dilution in DMSO (Optional): a. If a very low final concentration is required, it may be beneficial to first make an intermediate dilution of the high-concentration stock in DMSO.
-
Prepare the Final Working Solution in Aqueous Buffer: a. Determine the final concentration of this compound required for your experiment. b. Calculate the volume of the DMSO stock solution needed. c. Important: To minimize precipitation, add the DMSO stock solution to the aqueous buffer (e.g., cell culture medium, PBS) and not the other way around. d. Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution gently to ensure rapid and uniform mixing. e. Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Final Checks: a. Ensure the final concentration of DMSO in your experimental system is low (typically <0.5%) to avoid solvent-induced artifacts. b. Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits the LOX family, preventing fibrosis.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: PXS-5505 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-lysyl oxidase (pan-LOX) inhibitor, PXS-5505, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, orally bioavailable, and irreversible inhibitor of all five members of the lysyl oxidase (LOX) family of enzymes.[1][2] These enzymes are critical for the cross-linking of collagen and elastin, which are essential components of the extracellular matrix.[3] By inhibiting the LOX family, this compound demonstrates anti-fibrotic effects, making it a promising therapeutic candidate for various fibrotic diseases and cancers.[1][3]
Q2: What is the general safety profile of this compound in animal models?
Preclinical studies have consistently demonstrated that this compound is well-tolerated and has an excellent safety profile in animal models. Long-term toxicity studies have been completed, and the compound has shown a good safety profile in various models of fibrosis and cancer. Notably, this compound is not associated with the hematological toxicities often seen with other classes of drugs, such as JAK inhibitors.
Q3: Have any specific dose-limiting toxicities been identified in preclinical studies?
The available literature emphasizes the high tolerability of this compound, and specific dose-limiting toxicities in animal models are not prominently reported. Clinical trial protocols have established dose escalation safety margins based on preclinical toxicology studies. For instance, a maximum plasma concentration (Cmax) of 4,853 ng/mL was determined as a safety threshold in a clinical trial, derived from the No-Observed-Adverse-Effect Level (NOAEL) in the most sensitive species during 26-week toxicology studies.
Troubleshooting Guide
While this compound is reported to be well-tolerated, researchers may encounter unexpected observations in their animal models. This guide provides a framework for troubleshooting potential issues.
| Observed Issue | Potential Cause / Question to Consider | Recommended Action |
| Reduced food or water intake | Is the observation acute or chronic? Does it correlate with the timing of this compound administration? Is the vehicle for administration palatable? | - Monitor body weight and hydration status daily.- Consider offering palatable food supplements or hydration packs.- If using oral gavage, ensure proper technique to minimize stress.- Evaluate the vehicle for any aversive properties. |
| Lethargy or changes in activity levels | Are there other clinical signs present (e.g., ruffled fur, hunched posture)? Could the observation be related to the underlying disease model rather than the treatment? | - Perform a full clinical examination of the animal.- Compare activity levels to both vehicle-treated and naive control groups.- Consider reducing the dose or frequency of administration to assess for dose-dependency. |
| Gastrointestinal issues (e.g., diarrhea, constipation) | Is the issue transient or persistent? Could it be related to the stress of handling and administration? | - Ensure the formulation of this compound is appropriate for the route of administration.- Provide supportive care, such as ensuring access to fresh water and easily digestible food.- If persistent, consult with a veterinarian and consider necropsy at the end of the study to examine the gastrointestinal tract. |
| Unexpected changes in biochemical or hematological parameters | Are the changes statistically significant compared to control groups? Are the values outside the normal physiological range for the species and strain? | - Repeat the analysis to confirm the findings.- Correlate any biochemical changes with histopathological findings at the end of the study.- Given the reported lack of hematological toxicity, any significant findings in blood parameters warrant careful investigation. |
Experimental Protocols & Data
While specific toxicity management protocols for this compound are not detailed in the literature due to its favorable safety profile, the following tables summarize doses used in various efficacy studies in animal models. These can serve as a reference for planning experiments.
Table 1: this compound Dosing in Preclinical Efficacy Models
| Animal Model | Disease Indication | Species | Dose of this compound | Route of Administration | Reference |
| Bleomycin-induced skin fibrosis | Scleroderma | Mouse | 15 mg/kg | Daily Oral Gavage | |
| Bleomycin-induced pulmonary fibrosis | Idiopathic Pulmonary Fibrosis | Mouse | 15 mg/kg | Daily Oral Gavage | |
| Carbon tetrachloride (CCl4)-induced liver fibrosis | Liver Fibrosis | Mouse | 15 mg/kg | Daily Oral Gavage | |
| Unilateral Ureteral Obstruction (UUO) | Kidney Fibrosis | Mouse | Not specified | Oral | |
| Ischemia-Reperfusion | Cardiac Fibrosis | Mouse | Not specified | Oral | |
| KPC genetically engineered mouse model | Pancreatic Ductal Adenocarcinoma | Mouse | Not specified | Not specified |
Visualizations
Signaling Pathway
Caption: this compound inhibits the LOX family, preventing collagen and elastin cross-linking and subsequent tissue fibrosis.
Experimental Workflow
Caption: A generalized workflow for conducting an in vivo efficacy and tolerability study with this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting adverse observations during in vivo studies with this compound.
References
- 1. Pharmaxis announces the publication of positive preclinical data for this compound - Biotech [biotechdispatch.com.au]
- 2. researchgate.net [researchgate.net]
- 3. Pan-Lysyl Oxidase Inhibitor this compound Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PXS-5505 vs. BAPN: A Comparative Guide for Preclinical Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PXS-5505 and β-aminopropionitrile (BAPN) in preclinical models of fibrosis. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction
Both this compound and BAPN are inhibitors of the lysyl oxidase (LOX) family of enzymes, which play a crucial role in the cross-linking of collagen and elastin, key components of the extracellular matrix (ECM). Dysregulation of LOX activity is implicated in the pathogenesis of various fibrotic diseases. While BAPN is a well-established, first-generation pan-LOX inhibitor, this compound is a more recently developed pan-LOX inhibitor currently under clinical investigation. This guide compares their performance in preclinical settings.
Mechanism of Action
This compound and BAPN share a common mechanism of action by inhibiting the enzymatic activity of the LOX family. This inhibition prevents the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, thereby blocking the formation of covalent cross-links that stabilize the ECM. The reduction in collagen cross-linking leads to a less stiff and more susceptible to degradation matrix, which can ameliorate fibrosis.
Data Presentation
Enzyme Inhibition Profile
The following table summarizes the inhibitory activity of this compound and BAPN against the five members of the lysyl oxidase family.
| Target Enzyme | This compound IC50 (µM) | BAPN IC50/pIC50 |
| LOX | ~0.038 | Similar to LOXL2 |
| LOXL1 | ~0.045 | Not explicitly found |
| LOXL2 | ~0.079 | pIC50: 6.4 ± 0.1 (~0.398 µM) |
| LOXL3 | ~0.022 | Not explicitly found |
| LOXL4 | ~0.024 | Not explicitly found |
Note: IC50 values can vary depending on the assay conditions. The pIC50 for BAPN against LOXL2 was reported in one study, and another indicated its IC50 is in the range of 3-8 µM for LOX isoenzymes.[1] A direct comparison of IC50 values across different studies should be made with caution.
Preclinical Efficacy in Fibrosis Models
This section presents data from two commonly used preclinical models of fibrosis: bleomycin-induced skin fibrosis and carbon tetrachloride (CCl4)-induced liver fibrosis.
Bleomycin-Induced Skin Fibrosis (Mouse Model)
This model mimics some aspects of scleroderma, a fibrotic skin disease.
| Compound | Dose | Key Finding | Quantitative Data |
| This compound | 15 mg/kg, oral, daily | Significantly reduced dermal thickness | Bleomycin-induced increase in dermal thickness was significantly ameliorated.[2] |
| BAPN | Various | Reduces collagen accumulation and wound contraction | Specific quantitative data on dermal thickness reduction in a comparable bleomycin model was not found in the searched literature. |
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rodent Model)
This model is widely used to study the pathogenesis of liver fibrosis.
| Compound | Dose | Key Finding | Quantitative Data |
| This compound | 15 mg/kg, oral, daily | Significantly reduced liver fibrosis | - Reduced the area of fibrosis as measured by Picro-Sirius red staining.[2]- Significantly reduced elevated levels of hydroxyproline (a marker of collagen content).[2] |
| BAPN | Various | Reduces collagen deposition and accelerates fibrosis resolution | Showed antifibrotic effects by reducing collagen fiber bundles and hepatic hydroxyproline content.[2] |
Experimental Protocols
Bleomycin-Induced Skin Fibrosis in Mice
-
Animal Model: Typically, C57BL/6 mice are used.
-
Induction of Fibrosis: Bleomycin (e.g., 1 mg/mL) is dissolved in sterile saline and administered via daily subcutaneous injections into a shaved area on the back of the mice for a period of 2-4 weeks.
-
Treatment: this compound or BAPN is administered orally or via the desired route, typically starting concurrently with the bleomycin injections and continuing for the duration of the study. A vehicle control group receives the vehicle solution.
-
Assessment of Fibrosis:
-
Dermal Thickness: At the end of the study, skin samples are collected, fixed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) or Masson's trichrome. Dermal thickness is measured from the epidermal-dermal junction to the dermal-subcutaneous fat junction using image analysis software.
-
Collagen Content: Collagen content can be quantified by measuring the hydroxyproline concentration in skin homogenates or by analyzing the area of collagen staining (e.g., Picro-Sirius red) in histological sections.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats/Mice
-
Animal Model: Wistar rats or C57BL/6 mice are commonly used.
-
Induction of Fibrosis: CCl4 is typically mixed with a vehicle like corn oil or olive oil and administered via intraperitoneal injection or oral gavage, usually twice a week for 4-8 weeks.
-
Treatment: this compound or BAPN is administered, often by oral gavage, on a daily or other scheduled basis throughout the CCl4 treatment period. A vehicle control group is included.
-
Assessment of Fibrosis:
-
Histology: Liver tissue is collected, fixed, and paraffin-embedded. Sections are stained with Picro-Sirius red or Masson's trichrome to visualize and quantify the area of fibrosis.
-
Hydroxyproline Assay: A portion of the liver is homogenized, and the hydroxyproline content is measured as a biochemical marker of total collagen deposition.
-
Mandatory Visualization
Signaling Pathway of Lysyl Oxidase in Fibrosis
Caption: Lysyl oxidase (LOX) catalyzes the cross-linking of collagen fibrils, leading to fibrosis.
General Experimental Workflow for Preclinical Fibrosis Models
Caption: A typical workflow for evaluating anti-fibrotic compounds in preclinical models.
References
A Head-to-Head Comparison: Pan-LOX Inhibitor PXS-5505 Versus Selective LOXL2 Inhibitors in Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
The lysyl oxidase (LOX) family of enzymes, responsible for the crosslinking of collagen and elastin, has emerged as a critical target in the development of anti-fibrotic therapies. Elevated LOX activity is a hallmark of numerous fibrotic diseases, leading to increased tissue stiffness and organ dysfunction. This guide provides an objective comparison of two distinct therapeutic strategies: pan-LOX inhibition with PXS-5505 and selective inhibition of lysyl oxidase-like 2 (LOXL2).
Mechanism of Action: A Broad vs. Targeted Approach
This compound is a potent, irreversible, and orally bioavailable pan-inhibitor of the LOX family, targeting LOX, LOXL1, LOXL2, LOXL3, and LOXL4.[1][2] This broad-spectrum inhibition aims to comprehensively block the pathological collagen and elastin crosslinking that drives fibrosis.[1]
In contrast, selective LOXL2 inhibitors, such as the small molecule PAT-1251 (also known as GB2064) and the monoclonal antibody simtuzumab, are designed to specifically target LOXL2, an isoform frequently upregulated in fibrotic tissues.[3][4] The rationale behind this targeted approach is to inhibit a key driver of fibrosis while potentially minimizing off-target effects associated with inhibiting other LOX isoforms.
In Vitro Potency and Selectivity
A direct comparison of the inhibitory activity of these compounds reveals their distinct profiles. This compound demonstrates potent inhibition across the LOX family, whereas selective inhibitors show a clear preference for LOXL2.
| Compound | LOX IC50 (µM) | LOXL1 IC50 (µM) | LOXL2 IC50 (µM) | LOXL3 IC50 (µM) | LOXL4 IC50 (µM) | Selectivity |
| This compound | 0.493 (fibroblast) | 0.159 | 0.57 | 0.18 | 0.19 | Pan-LOX Inhibitor |
| PAT-1251 (GB2064) | - | - | - | - | - | >400-fold selective for LOXL2 vs. LOX |
| PXS-S2A | - | - | pIC50: 8.3 | - | - | Highly selective for LOXL2 |
| Simtuzumab | - | - | EC50: 0.03857 µg/mL | - | - | Monoclonal antibody specific for LOXL2 |
Preclinical Efficacy in Fibrosis Models
Both this compound and selective LOXL2 inhibitors have demonstrated anti-fibrotic effects in various preclinical models of disease.
This compound (Pan-LOX Inhibition)
This compound has shown robust anti-fibrotic activity in a wide range of preclinical models:
-
Systemic Sclerosis (SSc): In a bleomycin-induced skin fibrosis model, this compound reduced dermal thickness and α-smooth muscle actin expression. In a lung fibrosis model, it normalized collagen and elastin crosslinking.
-
Myelofibrosis: Preclinical models have demonstrated that pan-LOX inhibition can reverse bone marrow fibrosis.
-
Pancreatic Cancer: In mouse models, this compound in combination with chemotherapy reduced tumor fibrosis and metastasis, leading to a 35% increase in survival compared to chemotherapy alone.
-
Liver and Kidney Fibrosis: this compound has also shown efficacy in reducing fibrosis in models of carbon tetrachloride (CCl4)-induced liver fibrosis and unilateral ureteral obstruction (UUO)-induced kidney fibrosis.
Selective LOXL2 Inhibitors
Selective LOXL2 inhibitors have also been evaluated in various fibrosis models:
-
PAT-1251 (GB2064): In a bleomycin-induced model of pulmonary fibrosis, PAT-1251 demonstrated dose-dependent reductions in lung weight, Ashcroft score (a measure of fibrosis), and collagen concentration. It was effective in both prophylactic and therapeutic settings. In a model of Alport syndrome-related renal fibrosis, PAT-1251 reduced interstitial fibrosis and glomerulosclerosis.
-
Simtuzumab: Preclinical studies in models of liver and lung fibrosis initially showed promise, with the antibody reducing fibrosis progression. However, the translation of these findings to clinical settings has been challenging.
Clinical Development and Outcomes
The clinical development pathways for this compound and selective LOXL2 inhibitors have yielded different results.
This compound is currently in Phase 2 clinical trials for myelofibrosis. Early clinical data has shown that this compound is well-tolerated and achieves greater than 90% inhibition of both LOX and LOXL2 in patients.
PAT-1251 (GB2064) is also in Phase 2a clinical trials for myelofibrosis.
Simtuzumab , despite promising preclinical data, failed to demonstrate efficacy in Phase 2 clinical trials for idiopathic pulmonary fibrosis (IPF), liver fibrosis, and pancreatic cancer, leading to the termination of its development for these indications. The lack of clinical efficacy may be attributed to incomplete inhibition of LOXL2's catalytic activity in humans.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway of LOX/LOXL2 in Fibrosis
Caption: LOX/LOXL2 signaling in fibrosis and points of intervention.
Experimental Workflow for Lysyl Oxidase Activity Assay
Caption: Workflow for a fluorometric lysyl oxidase activity assay.
Experimental Protocols
Lysyl Oxidase (LOX) Activity Assay (Amplex Red Method)
This protocol outlines a common fluorometric method for measuring LOX activity, which is applicable for assessing the potency of inhibitors like this compound and selective LOXL2 inhibitors.
1. Principle: Lysyl oxidase catalyzes the oxidative deamination of a substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red reagent to produce the highly fluorescent resorufin. The increase in fluorescence is proportional to the LOX activity.
2. Materials:
-
Amplex® Red reagent (e.g., from Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Lysyl oxidase substrate (e.g., 1,5-diaminopentane or a specific peptide substrate)
-
Sodium phosphate buffer (pH 7.4)
-
Black 96-well microplates
-
Fluorescence microplate reader
3. Assay Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Amplex® Red in DMSO.
-
Prepare a stock solution of HRP in phosphate buffer.
-
Prepare a stock solution of the LOX substrate in phosphate buffer.
-
Prepare a reaction buffer containing phosphate buffer, HRP, and Amplex® Red.
-
-
Sample and Inhibitor Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the reaction buffer.
-
Add the enzyme source (e.g., purified recombinant LOX/LOXL2 or cell lysate) to the wells containing the inhibitor dilutions and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the LOX substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity in a microplate reader (excitation ~530-560 nm, emission ~590 nm) at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
4. Controls:
-
No-enzyme control: To determine background fluorescence.
-
No-substrate control: To ensure the signal is dependent on substrate turnover.
-
Vehicle control (e.g., DMSO): To determine 100% enzyme activity.
Conclusion
The choice between a pan-LOX inhibitor like this compound and a selective LOXL2 inhibitor represents a key strategic decision in the development of anti-fibrotic therapies. This compound offers a comprehensive approach by targeting all LOX family members, which has demonstrated broad efficacy across a multitude of preclinical fibrosis models and is showing promise in early clinical trials for myelofibrosis.
Selective LOXL2 inhibitors, while theoretically offering a more targeted approach with a potentially better safety profile, have had a mixed history. The clinical failure of simtuzumab highlights the challenges in translating preclinical efficacy to human diseases and underscores the importance of achieving sufficient target engagement. Small molecule selective inhibitors like PAT-1251 (GB2064) are still under investigation.
Ultimately, the optimal therapeutic strategy may depend on the specific fibrotic disease and the relative contribution of different LOX isoforms to its pathogenesis. The ongoing clinical trials for both this compound and selective LOXL2 inhibitors will provide crucial data to guide future drug development in the fight against fibrosis.
References
PXS-5505: A New Frontier in Anti-Fibrotic Therapy? A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and often fatal group of disorders with limited therapeutic options. In the landscape of anti-fibrotic drug development, a novel contender, PXS-5505, has emerged with a distinct mechanism of action. This guide provides an objective comparison of this compound with established and late-stage anti-fibrotic therapies for myelofibrosis (MF) and idiopathic pulmonary fibrosis (IPF), supported by available experimental data.
Mechanism of Action: A Differentiated Approach
This compound is an orally administered, small-molecule inhibitor of all lysyl oxidase (LOX) family enzymes.[1] These enzymes are critical for the cross-linking of collagen and elastin, a fundamental step in the formation and stabilization of the fibrotic matrix. By irreversibly inhibiting the entire LOX family, this compound directly targets the tissue stiffening and scar formation that are the hallmarks of fibrosis.[2][3]
In contrast, other anti-fibrotic agents employ different strategies:
-
JAK Inhibitors (Myelofibrosis): Drugs like ruxolitinib, fedratinib, momelotinib, and pacritinib primarily target the Janus kinase (JAK) signaling pathway, which is aberrantly activated in myeloproliferative neoplasms like MF.[4][5] While they effectively reduce splenomegaly and symptom burden, their anti-fibrotic effects are considered secondary and less direct than those of this compound.
-
Nintedanib (Idiopathic Pulmonary Fibrosis): This agent is a multi-tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). By blocking these pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation.
-
Pirfenidone (Idiopathic Pulmonary Fibrosis): The precise mechanism of pirfenidone is not fully elucidated, but it is known to downregulate the production of pro-fibrotic and inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).
Comparative Efficacy: A Look at the Data
Direct head-to-head clinical trials comparing this compound with other anti-fibrotic agents are not yet available. Therefore, this comparison relies on data from their respective pivotal clinical trials.
Myelofibrosis
The primary endpoints in myelofibrosis trials typically include spleen volume reduction and improvement in total symptom score (TSS). While JAK inhibitors have demonstrated significant efficacy in these areas, this compound has shown promising early data on a key pathological feature: bone marrow fibrosis.
| Drug (Trial) | Primary Endpoint(s) Met | Key Efficacy Data | Bone Marrow Fibrosis Improvement |
| This compound (Phase 1/2a) | Safety and Tolerability | 62% of patients had a ≥20% reduction in TSS. | 42% of patients showed improvement in collagen fibrosis by one grade. |
| Ruxolitinib (COMFORT-I & II) | Yes | Significant reduction in spleen volume and improvement in TSS vs. placebo/best available therapy. | Some patients experienced stabilization or improvement in bone marrow fibrosis with long-term use. |
| Fedratinib (JAKARTA & JAKARTA2) | Yes | Significant spleen volume reduction and symptom response in both JAK inhibitor-naïve and previously treated patients. | Data on bone marrow fibrosis improvement is less emphasized in pivotal trials. |
| Momelotinib (MOMENTUM) | Yes | Statistically significant improvements in symptoms, spleen size, and anemia. | Not a primary focus of the pivotal trial data presented. |
| Pacritinib (PERSIST-2) | One of two co-primary endpoints met | Significant reduction in spleen volume in patients with thrombocytopenia. | Not a primary endpoint in the pivotal trial. |
Idiopathic Pulmonary Fibrosis
For IPF, the key efficacy measure is the annual rate of decline in forced vital capacity (FVC), a measure of lung function.
| Drug (Trial) | Primary Endpoint Met | Key Efficacy Data (Annual Rate of FVC Decline) |
| This compound | (Preclinical) | Preclinical models show reduction in pulmonary fibrosis. Clinical data in IPF is not yet available. |
| Nintedanib (INPULSIS-1 & -2) | Yes | Significantly reduced the annual rate of FVC decline compared to placebo. Difference vs. placebo: 125.3 mL/year (INPULSIS-1) and 93.7 mL/year (INPULSIS-2). |
| Pirfenidone (ASCEND & CAPACITY) | Yes | Significantly reduced the proportion of patients with a ≥10% decline in FVC or death compared to placebo. Adjusted annual rate of FVC decline was -109.0 mL for pirfenidone vs -207.5 mL for placebo. |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the general workflow of a clinical trial for these agents, the following diagrams are provided.
References
- 1. Pharmaxis reports positive analysis of data from phase 2 this compound study - Biotech [biotechdispatch.com.au]
- 2. atsjournals.org [atsjournals.org]
- 3. Long-term findings from COMFORT-II, a phase 3 study of ruxolitinib vs best available therapy for myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling - Personalized Medicine in Oncology [personalizedmedonc.com]
- 5. PathWhiz [pathbank.org]
PXS-5505: A Comparative Analysis of Off-Target Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target activity of PXS-5505, a first-in-class, irreversible, pan-lysyl oxidase (pan-LOX) inhibitor, against other relevant amine oxidases. This analysis is supported by available preclinical data and detailed experimental methodologies.
This compound is a promising therapeutic agent currently under investigation for fibrotic diseases such as myelofibrosis and for various cancers, including pancreatic and liver cancer.[1][2] Its mechanism of action is the inhibition of all five members of the lysyl oxidase (LOX) family of enzymes, which play a crucial role in the cross-linking of collagen and elastin, key components of the extracellular matrix.[3] By inhibiting this process, this compound aims to reduce tissue stiffness and fibrosis, which are hallmarks of these diseases.
A critical aspect of the development of any new therapeutic is the assessment of its off-target activity to ensure safety and minimize unintended side effects. For an amine oxidase inhibitor like this compound, the most relevant off-targets are other amine oxidases, such as Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Semicarbazide-Sensitive Amine Oxidase (SSAO).
Quantitative Assessment of Off-Target Activity
Preclinical studies have highlighted the high selectivity of this compound for the lysyl oxidase family. While specific IC50 values against a broad panel of unrelated receptors and enzymes are not publicly available, data regarding its activity against other amine oxidases underscores its targeted mechanism of action.
| Target Enzyme Family | Specific Enzyme | This compound IC50 | BAPN (β-aminopropionitrile) |
| Lysyl Oxidases (On-Target) | LOX, LOXL1-4 | 0.2-2 µM[4] | Effective inhibitor |
| Other Amine Oxidases (Off-Target) | Other recombinant human lysyl oxidases | >30 µM[5] | Lacks selectivity, inhibits other amine oxidases |
| MAO-A, MAO-B, SSAO | Reported to be highly selective with no significant off-target effects | Known to have off-target effects |
Note: BAPN is a well-known, non-specific pan-LOX inhibitor often used as a reference compound in preclinical studies. It is not used clinically due to its off-target effects and toxicity.
The data indicates that this compound is significantly more selective for the LOX family than for other amine oxidases. This high selectivity is a key differentiator from older, less specific pan-LOX inhibitors like β-aminopropionitrile (BAPN), which exhibited off-target effects. The development of other selective amine oxidase inhibitors by the same company, such as the dual MAO-B/SSAO inhibitor PXS-5131, further suggests a deliberate design strategy to ensure target specificity and avoid off-target liabilities like MAO-A inhibition, which can lead to hypertensive crisis.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity and how its off-target profile is assessed, the following diagrams illustrate the relevant biological pathways and experimental workflows.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound's off-target activity.
In Vitro Amine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human amine oxidases (e.g., MAO-A, MAO-B, SSAO).
Materials:
-
Recombinant human MAO-A, MAO-B, and SSAO enzymes.
-
This compound stock solution (in DMSO).
-
Specific substrates for each enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B, and benzylamine for SSAO).
-
Amplex® Red reagent (or similar H2O2 detection reagent).
-
Horseradish peroxidase (HRP).
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
96-well microplates (black, clear bottom for fluorescence).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Enzyme Preparation: Dilute the recombinant enzymes to the desired concentration in cold assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor for each enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the specific substrate for each enzyme and the Amplex® Red/HRP detection system in assay buffer.
-
Assay Protocol: a. To each well of the 96-well plate, add a small volume of the diluted this compound or control. b. Add the diluted enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the reaction mixture to each well. d. Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.
-
Data Analysis: a. Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound. b. Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The available preclinical data strongly indicates that this compound is a highly selective pan-lysyl oxidase inhibitor with minimal off-target activity against other human amine oxidases. This high degree of selectivity is a significant advantage, potentially leading to a better safety profile compared to less specific inhibitors. The provided experimental protocols offer a framework for the validation and comparison of the off-target activity of this compound and other amine oxidase inhibitors in a research setting. Further publication of comprehensive off-target screening data would provide an even more complete picture of the selectivity profile of this promising therapeutic candidate.
References
- 1. Pan-lysyl oxidase inhibition disrupts fibroinflammatory tumor stroma, rendering cholangiocarcinoma susceptible to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaxis announces the publication of positive preclinical data for this compound - Biotech [biotechdispatch.com.au]
- 3. researchgate.net [researchgate.net]
- 4. FIRST CLINICAL DATA OF THE PAN LYSYL OXIDASE INHIBITOR, this compound,... - Jarolimek W - - Jun 12 2020 [library.ehaweb.org]
- 5. umbrellalabs.is [umbrellalabs.is]
PXS-5505 in Myelofibrosis: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial results for PXS-5505 in myelofibrosis against key alternative therapies. The data presented is intended to offer an objective overview of performance, supported by experimental data and methodologies for a scientific audience.
Introduction to this compound and the Treatment Landscape
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by progressive bone marrow fibrosis, which impairs normal blood cell production.[1][2] While Janus kinase (JAK) inhibitors, such as ruxolitinib, are the standard of care and can reduce spleen volume and symptom burden, they do not resolve the underlying bone marrow fibrosis and may lead to or worsen anemia and thrombocytopenia.[1][3][4] For patients who are refractory to, intolerant of, or ineligible for JAK inhibitor therapy, treatment options are limited, representing a significant unmet medical need.
This compound is a novel, orally administered, first-in-class pan-lysyl oxidase (LOX) inhibitor. The LOX family of enzymes is responsible for the cross-linking of collagen and elastin, a critical step in the formation of the fibrotic matrix in the bone marrow. By inhibiting all LOX enzymes, this compound aims to prevent and potentially reverse bone marrow fibrosis, offering a distinct and complementary mechanism of action to existing therapies.
This guide compares the clinical data of this compound from its Phase 1/2a trial with other therapies approved or investigated for this patient population, primarily focusing on the second-line setting: Momelotinib and Pacritinib.
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches for myelofibrosis compared here target two distinct biological pathways. This compound takes a novel anti-fibrotic approach, while approved therapies modulate the inflammatory signaling that drives the disease.
This compound: Targeting the Fibrotic Milieu
This compound directly targets the enzymatic drivers of fibrosis. By irreversibly inhibiting the lysyl oxidase (LOX) family of enzymes, it prevents the maturation and cross-linking of collagen fibers, which are the building blocks of the fibrotic scar tissue in the bone marrow. This approach is intended to halt the progression of fibrosis and potentially allow for the restoration of a healthier bone marrow microenvironment.
References
- 1. hcp.jakafi.com [hcp.jakafi.com]
- 2. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of challenging myelofibrosis after JAK inhibitor failure and/or progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
PXS-5505 Combination Therapy: A Preclinical Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of preclinical data on PXS-5505 in combination with chemotherapy against other anti-fibrotic alternatives. The information is presented through structured data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.
Executive Summary
This compound, a novel pan-Lysyl Oxidase (pan-LOX) inhibitor, has demonstrated significant preclinical efficacy in enhancing the effects of chemotherapy in solid tumors characterized by high levels of fibrosis, such as pancreatic and cholangiocarcinoma. By targeting the entire LOX family of enzymes, this compound disrupts the cross-linking of collagen in the tumor microenvironment. This action reduces tumor stiffness, improves penetration of chemotherapeutic agents, and ultimately leads to better tumor control and increased survival in animal models. This guide compares the preclinical performance of this compound with other anti-fibrotic agents, providing a comprehensive overview for further research and development.
This compound: Mechanism of Action
This compound is a first-in-class, irreversible inhibitor of all five lysyl oxidase enzymes (LOX, LOXL1-4)[1]. These enzymes are crucial for the covalent cross-linking of collagen and elastin, which are key components of the extracellular matrix (ECM)[2][3]. In cancerous tumors, particularly those with a dense fibrotic stroma, the overexpression of LOX enzymes leads to a stiff and impenetrable ECM. This fibrotic barrier can hinder the delivery and effectiveness of chemotherapeutic drugs[4]. This compound works by returning the tumor microenvironment to a more "normal" state, thereby allowing chemotherapy to be more effective[4].
Preclinical Performance of this compound in Combination with Chemotherapy
Preclinical studies have shown promising results for this compound when combined with standard-of-care chemotherapies in various cancer models.
Pancreatic Ductal Adenocarcinoma (PDAC)
In mouse models of PDAC, the combination of this compound with gemcitabine has been shown to significantly improve survival and reduce metastasis compared to gemcitabine alone.
| Efficacy Endpoint | Chemotherapy Alone (Gemcitabine) | This compound + Chemotherapy (Gemcitabine) | Improvement |
| Median Survival | 125 days | 171 days | 35% increase |
| Metastasis to Liver | Baseline | 45% reduction | 45% reduction |
| Tumor Stiffness | Increased | Decreased | Reduction in chemotherapy-induced stiffness |
| Cancer Cell Invasion | Baseline | Significantly reduced (P=0.0019) | Significant reduction |
Cholangiocarcinoma (CCA)
In preclinical models of CCA, combining this compound with the FOLFOX chemotherapy regimen (oxaliplatin, leucovorin, and 5-fluorouracil) has demonstrated delayed tumor growth and improved survival.
| Efficacy Endpoint | Chemotherapy Alone (FOLFOX) | This compound + Chemotherapy (FOLFOX) | Outcome |
| Tumor Growth | No significant impact | Significantly delayed | Delayed tumor growth |
| Survival | Baseline | Significantly improved | Improved survival |
| Intratumoral Pressure | Baseline | Reduced | Reduced pressure, suggesting improved drug perfusion |
Comparison with Alternative Anti-Fibrotic Therapies
While this compound shows significant promise, other anti-fibrotic agents have also been investigated in preclinical cancer models. This section provides a comparison with two such agents: pirfenidone and halofuginone.
| Therapeutic Agent | Mechanism of Action | Preclinical Cancer Model | Combination Chemotherapy | Key Findings |
| This compound | Pan-Lysyl Oxidase (LOX) inhibitor | Pancreatic Cancer, Cholangiocarcinoma | Gemcitabine, FOLFOX | Increased survival, reduced metastasis, decreased tumor stiffness |
| Pirfenidone | Antifibrotic agent, inhibits TGF-β signaling | Pancreatic Cancer | Gemcitabine | Suppressed tumor growth, reduced peritoneal dissemination and liver metastasis |
| Halofuginone | Inhibitor of TGF-β signaling | Pancreatic Cancer | Gemcitabine | Reduced tumor growth, enhanced immune cell infiltration |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the experimental protocols used in the key studies of this compound combination therapy.
Pancreatic Cancer Model (this compound + Gemcitabine)
-
Animal Model: KPC mouse model (genetically engineered to develop spontaneous pancreatic cancer).
-
Treatment Groups:
-
Vehicle control
-
Gemcitabine alone (100 mg/kg, administered intraperitoneally twice weekly)
-
This compound alone
-
This compound in combination with gemcitabine
-
-
This compound Administration: Administered orally.
-
Endpoint Analysis:
-
Survival: Monitored daily.
-
Metastasis: Assessed at the end of the study through histological analysis of organs such as the liver.
-
Tumor Stiffness: Measured using unconfined compression analysis of excised tumors.
-
Cell Invasion: Analyzed using a 3D organotypic invasion assay.
-
Cholangiocarcinoma Model (this compound + FOLFOX)
-
Animal Model: Orthotopic and autochthonous mouse models of intrahepatic cholangiocarcinoma (iCCA).
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
FOLFOX alone (administered weekly)
-
This compound in combination with FOLFOX
-
-
This compound Administration: Provided in the chow.
-
Endpoint Analysis:
-
Tumor Growth: Monitored over time.
-
Survival: Assessed throughout the study.
-
Intratumoral Pressure: Measured using a pressure catheter probe.
-
Chemotherapeutic Penetration: Assessed by measuring intratumoral 5-fluorouracil concentration.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Conclusion
The preclinical data for this compound in combination with chemotherapy is compelling. By targeting the fibrotic tumor microenvironment, this compound has the potential to overcome a significant barrier to effective cancer treatment. The quantitative improvements in survival and reduction in metastasis observed in pancreatic and cholangiocarcinoma models highlight its promise. While alternative anti-fibrotic agents also show activity, the pan-LOX inhibitory mechanism of this compound presents a novel and potent approach. Further research, including head-to-head comparative studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in combination with chemotherapy for the treatment of fibrotic cancers.
References
- 1. cancerworld.net [cancerworld.net]
- 2. LOX-mediated collagen crosslinking is responsible for fibrosis-enhanced metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmaxis announces the publication of positive preclinical data for this compound - Biotech [biotechdispatch.com.au]
A Head-to-Head Comparison of Pan-Lipoxygenase (LOX) Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate lipoxygenase (LOX) inhibitor is critical for investigating the role of LOX pathways in disease and for developing novel therapeutics. This guide provides a head-to-head comparison of common pan-LOX inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in your research.
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, cancer, and cardiovascular disease. Pan-LOX inhibitors, which target multiple LOX isoforms (e.g., 5-LOX, 12-LOX, and 15-LOX), are invaluable tools for elucidating the overall contribution of these pathways and for therapeutic strategies that require broad-spectrum inhibition.
Quantitative Comparison of Pan-LOX Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of several commonly cited pan-LOX and broad-spectrum LOX inhibitors against different LOX isoforms. It is important to note that IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.
| Inhibitor | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) | Comments |
| Nordihydroguaiaretic Acid (NDGA) | 8[1][2][3] | Data not readily available | 3.8[4] | A natural product and well-characterized non-selective LOX inhibitor with antioxidant properties.[4] It acts as a redox-type inhibitor. |
| Masoprocol | Potent inhibitor | Data not readily available | Data not readily available | The meso-form of NDGA, also a potent lipoxygenase inhibitor. |
| Baicalein | Data not readily available | Potent inhibitor | Potent inhibitor (IC50 range of 9.6 µM to 20.7 µM for MPM cell lines) | A flavonoid known to inhibit both 12-LOX and 15-LOX. |
| Luteolin | Data not readily available | Data not readily available | 0.6 | A flavonoid identified as a potent inhibitor of mammalian 15-LOX-1. |
| (-)-Epicatechin | 22-50 | Data not readily available | Data not readily available | A flavonoid found in cocoa that inhibits human 5-LOX. |
Lipoxygenase Signaling Pathway and Point of Inhibition
The following diagram illustrates the general lipoxygenase signaling pathway, highlighting the central role of LOX enzymes in the conversion of arachidonic acid to pro-inflammatory leukotrienes and other bioactive lipids. Pan-LOX inhibitors block this pathway at the initial enzymatic step.
Caption: The Lipoxygenase Signaling Pathway and the site of action for pan-LOX inhibitors.
Experimental Protocols
Accurate assessment of inhibitor potency requires robust and reproducible experimental methods. Below are detailed protocols for common in vitro lipoxygenase activity assays.
Spectrophotometric Lipoxygenase Activity Assay
This method is based on the detection of the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic or arachidonic acid), which results in an increase in absorbance at 234 nm.
Materials:
-
Spectrophotometer capable of reading at 234 nm
-
Quartz cuvettes
-
Purified lipoxygenase enzyme or cell/tissue lysate
-
Substrate solution: Sodium linoleate or arachidonic acid
-
Assay Buffer: e.g., 50 mM sodium phosphate buffer, pH 6.0
-
Test inhibitor and vehicle control (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 25°C).
-
Prepare a stock solution of the substrate (e.g., 10 mM sodium linoleate). This may require the use of a surfactant like Tween 20 and slight alkalinization with NaOH for complete dissolution. Store protected from light and oxygen.
-
-
Assay Setup:
-
In a cuvette, prepare the reaction mixture containing the assay buffer and the desired concentration of the substrate.
-
For inhibitor studies, add the test inhibitor (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate with the enzyme for a specified time. A vehicle control should be run in parallel.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the lipoxygenase enzyme solution to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 2-5 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Fluorometric Lipoxygenase Activity Assay
This assay offers higher sensitivity and is well-suited for high-throughput screening. It utilizes a probe that fluoresces upon reacting with the hydroperoxide products of the LOX reaction.
Materials:
-
Fluorescence plate reader (e.g., Ex/Em = 500/536 nm)
-
96-well white or black plates
-
Purified lipoxygenase enzyme or cell/tissue lysate
-
LOX substrate
-
Fluorescent probe
-
LOX Assay Buffer
-
Test inhibitor and vehicle control
-
LOX inhibitor (for positive control of inhibition)
Procedure:
-
Sample and Reagent Preparation:
-
Prepare cell or tissue lysates by homogenization in ice-cold LOX lysis buffer, followed by centrifugation to collect the supernatant.
-
Prepare a standard curve using an oxidized probe standard.
-
Prepare a reaction mix containing the LOX assay buffer and the fluorescent probe.
-
-
Assay Setup (96-well plate):
-
Add samples, positive controls (LOX enzyme), and background controls to the wells.
-
For inhibitor screening, add the test compounds to the appropriate wells. Include a known LOX inhibitor as a positive control for inhibition.
-
-
Enzyme Reaction and Measurement:
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding the LOX substrate.
-
Immediately begin measuring the fluorescence in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 30-40 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each test compound concentration.
-
Determine the IC50 values as described for the spectrophotometric assay.
-
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing pan-LOX inhibitors.
References
- 1. Nordihydroguaiaretic acid | NDGA | 5-LOX inhibitor | TargetMol [targetmol.com]
- 2. Nordihydroguaiaretic acid | CMPK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of IGF-1R and Lipoxygenase by Nordihydroguaiaretic Acid (NDGA) Analogs - PMC [pmc.ncbi.nlm.nih.gov]
PXS-5505 in Solid Tumors: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial design for PXS-5505 in solid tumors, specifically unresectable hepatocellular carcinoma (HCC), against current and former standard-of-care treatments. This compound is a first-in-class, oral, small-molecule inhibitor of all lysyl oxidase (LOX) family enzymes, which play a crucial role in the formation of the fibrotic tumor microenvironment.[1][2] By targeting tumor fibrosis, this compound aims to enhance the efficacy of combination therapies.[1][2]
Mechanism of Action: Targeting the Fibrotic Stroma
This compound irreversibly inhibits the entire lysyl oxidase (LOX) family of enzymes (LOX, LOXL1-4).[1] These copper-dependent enzymes are critical for the cross-linking of collagen and elastin in the extracellular matrix (ECM). In many solid tumors, including pancreatic, liver, and cholangiocarcinoma, the overexpression of LOX enzymes contributes to a dense, fibrotic stroma known as desmoplasia. This fibrotic barrier can impede the penetration of therapeutic agents and promote a tumor-supportive, immunosuppressive microenvironment. By inhibiting all LOX family members, this compound aims to disrupt this fibrotic scaffolding, thereby increasing the accessibility of tumors to concomitant cancer therapies and potentially reversing the immunosuppressive environment.
Clinical Trial Design: this compound in Unresectable Hepatocellular Carcinoma
The ongoing clinical trial NCT05109052 evaluates the safety and efficacy of this compound in combination with the current standard of care for unresectable HCC, atezolizumab (an anti-PD-L1 antibody) and bevacizumab (an anti-VEGF antibody).
Comparative Analysis of Clinical Trial Designs
The following tables provide a comparative overview of the this compound clinical trial alongside pivotal trials for the current and a former standard of care in unresectable HCC.
Table 1: Trial Design and Patient Population
| Feature | This compound + Atezolizumab/Bevacizumab (NCT05109052) | Atezolizumab + Bevacizumab (IMbrave150) | Sorafenib (SHARP) |
| Phase | Phase 1b/2 | Phase 3 | Phase 3 |
| Primary Indication | Unresectable or Metastatic Hepatocellular Carcinoma | Unresectable Hepatocellular Carcinoma | Advanced Hepatocellular Carcinoma |
| Line of Therapy | First-line | First-line | First-line |
| Patient Population | Systemic therapy-naïve, unresectable or metastatic HCC. Prior locoregional therapies allowed. | No prior systemic therapy for unresectable HCC. | No prior systemic therapy for advanced HCC. |
| Control Arm | Historical standard of care (Atezolizumab + Bevacizumab) | Sorafenib | Placebo |
Table 2: Interventions and Endpoints
| Feature | This compound + Atezolizumab/Bevacizumab (NCT05109052) | Atezolizumab + Bevacizumab (IMbrave150) | Sorafenib (SHARP) |
| Investigational Arm | This compound (dose escalation) + Atezolizumab (1200 mg q3w) + Bevacizumab (15 mg/kg q3w) | Atezolizumab (1200 mg q3w) + Bevacizumab (15 mg/kg q3w) | Sorafenib (400 mg BID) |
| Primary Endpoint(s) | Phase 1b: Maximum Tolerated Dose (MTD) of this compound. Phase 2: Objective Response Rate (ORR). | Overall Survival (OS) and Progression-Free Survival (PFS) | Overall Survival (OS) and Time to Symptomatic Progression |
| Secondary Endpoint(s) | ORR, PFS, OS, Duration of Response (DoR) | ORR, DoR, Time to Progression (TTP) | Time to Progression (TTP) |
Table 3: Efficacy Outcomes from Pivotal Trials
| Outcome | Atezolizumab + Bevacizumab (IMbrave150) | Sorafenib (SHARP) |
| Median Overall Survival (OS) | 19.2 months | 10.7 months |
| Median Progression-Free Survival (PFS) | 6.8 months | 5.5 months (TTP) |
| Objective Response Rate (ORR) | 27.3% | 2% |
Experimental Protocols from Preclinical Studies
The rationale for the clinical development of this compound in solid tumors is supported by robust preclinical data demonstrating its ability to remodel the tumor stroma and enhance the efficacy of chemotherapy.
Pancreatic Ductal Adenocarcinoma (PDAC) Mouse Model (as published in Nature Cancer)
-
Animal Model : Genetically engineered KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) that spontaneously develops PDAC.
-
Treatment Groups :
-
Vehicle control
-
Gemcitabine alone (standard-of-care chemotherapy)
-
This compound alone
-
This compound in combination with gemcitabine
-
-
Methodology :
-
Tumor development was monitored by ultrasound imaging.
-
Once tumors reached a predetermined size, mice were randomized into treatment groups.
-
This compound was administered daily via oral gavage.
-
Gemcitabine was administered intraperitoneally according to a standard dosing schedule.
-
Tumor growth was monitored throughout the study.
-
At the study endpoint, tumors were harvested for analysis.
-
-
Key Analyses :
-
Tumor Fibrosis : Picrosirius red staining and Second Harmonic Generation (SHG) imaging were used to quantify collagen deposition and organization.
-
Tumor Stiffness : Atomic Force Microscopy (AFM) was employed to measure the mechanical stiffness of tumor tissue.
-
Metastasis : Lungs and livers were harvested to assess the presence and number of metastatic lesions.
-
Survival : Kaplan-Meier survival analysis was performed to compare the different treatment groups.
-
Cholangiocarcinoma (CCA) Orthotopic Mouse Model
-
Animal Model : Immunocompetent mice with intrahepatic cholangiocarcinoma (iCCA) established by orthotopic injection of a murine iCCA cell line.
-
Treatment Groups :
-
Vehicle control
-
FOLFOX (folinic acid, fluorouracil, and oxaliplatin) chemotherapy alone
-
This compound alone
-
This compound in combination with FOLFOX
-
-
Methodology :
-
Murine iCCA cells were surgically implanted into the liver of mice.
-
Tumor establishment was confirmed via imaging.
-
Mice were then randomized to the four treatment arms.
-
This compound was administered daily by oral gavage.
-
FOLFOX was administered intravenously on a cyclical schedule.
-
Tumor growth and animal survival were monitored.
-
-
Key Analyses :
-
Chemotherapeutic Penetration : High-performance liquid chromatography-mass spectrometry (HPLC-MS) was used to measure the concentration of chemotherapeutic agents within the tumor tissue.
-
Tumor Vasculature : Immunohistochemistry (IHC) for CD31 was performed to assess blood vessel density and patency.
-
Immune Cell Infiltration : Flow cytometry and IHC were used to characterize the infiltration of various immune cell populations (e.g., T cells, macrophages) into the tumor microenvironment.
-
Apoptosis : Cleaved caspase-3 staining was used to quantify chemotherapy-induced cancer cell death.
-
Conclusion
This compound represents a novel therapeutic strategy for solid tumors, targeting the fibrotic tumor microenvironment to enhance the efficacy of standard-of-care immunotherapies. The design of the NCT05109052 clinical trial, which combines this compound with atezolizumab and bevacizumab, is strongly supported by preclinical evidence demonstrating the drug's ability to reduce tumor fibrosis, improve drug delivery, and enhance anti-tumor immunity. The comparison with pivotal trials of established therapies for unresectable HCC highlights the potential for this combination to further improve patient outcomes in a challenging disease setting. The ongoing trial will be critical in determining the clinical benefit of this innovative approach.
References
Safety Operating Guide
Proper Disposal of PXS-5505: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for PXS-5505, a pan-lysyl oxidase (LOX) inhibitor used in biomedical research. Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Essential Safety and Disposal Information
This compound, like many research chemicals, requires careful handling and disposal as hazardous waste. While specific protocols may vary based on local, regional, and national regulations, the following steps provide a general framework for its safe disposal. The primary source for detailed instructions is the Safety Data Sheet (SDS) provided by the supplier.
Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal process. Always consult the product's Safety Data Sheet for comprehensive handling and storage instructions.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed. |
| Contamination | Prevent contamination of work surfaces, clothing, and other equipment. |
Step-by-Step Disposal Procedure
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for chemical safety and disposal. Obtain the SDS from the supplier from whom you purchased this compound. It will contain specific information on physical and chemical properties, hazards, and disposal considerations.
-
Classification as Hazardous Waste: Treat all this compound waste as hazardous chemical waste. Do not dispose of it in standard laboratory trash or down the drain.
-
Use Designated Waste Containers: Place all solid this compound waste, including empty containers and contaminated materials (e.g., gloves, weighing paper), in a clearly labeled, sealable hazardous waste container. Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: Ensure the hazardous waste container is accurately labeled with the chemical name ("this compound"), concentration (if in solution), and the appropriate hazard symbols as indicated in the SDS.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan and confirmed for compatibility.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste. Disposal must be carried out in accordance with all applicable local, regional, and national regulations.[1]
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols for handling chemical reagents. No specific experimental protocols are cited for the disposal process itself, as it is a matter of regulatory compliance and safety best practices. The primary reference for specific handling and disposal information is the manufacturer-provided Safety Data Sheet (SDS).
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PXS-5505
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of PXS-5505, a potent pan-lysyl oxidase (LOX) inhibitor. By adhering to these procedures, you can mitigate risks and foster a secure research environment.
This compound is an orally active, irreversible inhibitor of all lysyl oxidase family members, playing a key role in the prevention of collagen and elastin cross-linking.[1] Its potential as an antifibrotic agent is currently under investigation in clinical trials for conditions such as myelofibrosis.[2] Given its potent biological activity, appropriate safety precautions are crucial. This material should be considered hazardous until further information becomes available.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from splashes or dust. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosolization. Use in a well-ventilated area. | To prevent inhalation of the solid compound or aerosols. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Operational and Disposal Plans
Handling:
-
Do not ingest, inhale, get in eyes, on skin, or on clothing.[3]
-
Wash thoroughly after handling.[3]
-
This compound is supplied as a solid.
-
Stock solutions can be prepared by dissolving in solvents such as DMSO or ethanol. When preparing solutions, purge the solvent with an inert gas.
-
Aqueous solutions are not recommended for storage for more than one day.
Storage:
-
Store in a dry, dark place.
-
For short-term storage (days to weeks), maintain at 0 - 4°C.
-
For long-term storage (months to years), store at -20°C.
Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.
Signaling Pathway Inhibition by this compound
This compound acts as a pan-inhibitor of the lysyl oxidase (LOX) family of enzymes. These enzymes are crucial for the cross-linking of collagen and elastin in the extracellular matrix (ECM). By inhibiting LOX and LOX-like (LOXL) enzymes, this compound prevents the maturation of the ECM, which is a key process in fibrosis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
